beta-D-Galactose pentaacetate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-LYYZXLFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883736 | |
| Record name | .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-60-4 | |
| Record name | β-D-Galactose pentaacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,6-Penta-O-acetylgalactopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004163604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-galactose pentaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of β-D-Galactose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of β-D-galactose pentaacetate, a fully protected derivative of D-galactose. This compound serves as a crucial intermediate in medicinal chemistry and the synthesis of complex carbohydrates. Its per-acetylated nature renders it more soluble in organic solvents compared to its parent monosaccharide, facilitating its use in a wide range of chemical transformations.
Core Physical and Chemical Properties
β-D-Galactose pentaacetate is a white to off-white crystalline solid at room temperature.[1][2] The presence of five acetyl groups significantly alters its physical properties compared to D-galactose, most notably increasing its lipophilicity.[1]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of β-D-galactose pentaacetate, compiled from various sources.
| Property | Value | Units |
| Molecular Formula | C₁₆H₂₂O₁₁ | |
| Molecular Weight | 390.34 | g/mol |
| Melting Point | 139 - 146 | °C |
| Boiling Point | ~435 | °C (rough estimate) |
| Specific Rotation | +21 to +26 | ° ([α]D, c=1-10 in CHCl₃) |
| Solubility in Water | Insoluble to sparingly soluble | |
| Solubility in Organic Solvents | Soluble in chloroform, ethanol (B145695), methanol, acetone, and ethyl acetate (B1210297) |
Qualitative Physical Properties
| Property | Description |
| Appearance | White to off-white or pale cream crystalline powder.[1][3][4] |
| Odor | Odorless to a faint, sweet organic scent.[2][5] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the determination of all physical properties of a specific chemical compound are often proprietary or not fully disclosed in publicly available literature. However, this section outlines the general methodologies employed for the characterization of β-D-galactose pentaacetate.
Synthesis and Purification
Synthesis: The most common method for the synthesis of β-D-galactose pentaacetate is the acetylation of D-galactose.[5] This is typically achieved by reacting D-galactose with an excess of acetic anhydride (B1165640) in the presence of a catalyst, such as pyridine (B92270) or sodium acetate.[5][6] The reaction is generally carried out at room temperature or with gentle heating.
Purification: Following the acetylation reaction, the crude product is typically purified by recrystallization.[5] A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.[7] The purification process aims to remove any unreacted starting materials and by-products to yield high-purity β-D-galactose pentaacetate.
Determination of Physical Properties
-
Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Specific Rotation: The specific rotation is measured using a polarimeter. A solution of β-D-galactose pentaacetate of a known concentration (e.g., 1 g/100 mL) in a specified solvent (commonly chloroform) is prepared.[6] The observed optical rotation of the solution is measured at a specific wavelength of light (usually the sodium D-line, 589 nm) and temperature. The specific rotation is then calculated using the formula:
[α] = α / (l × c)
where:
-
[α] is the specific rotation
-
α is the observed rotation
-
l is the path length of the polarimeter cell in decimeters
-
c is the concentration of the solution in g/mL
-
-
Solubility: The solubility is determined by adding a known amount of β-D-galactose pentaacetate to a specific volume of a solvent at a given temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by chromatographic techniques.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of β-D-galactose pentaacetate. The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra provide detailed information about the arrangement of atoms in the molecule.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the ester carbonyl groups (C=O) and C-O bonds of the acetate groups are observed in the IR spectrum.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure.
-
Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and characterization of β-D-galactose pentaacetate.
Caption: Workflow for the synthesis and characterization of β-D-galactose pentaacetate.
As β-D-galactose pentaacetate does not directly participate in known signaling pathways, a corresponding diagram is not applicable. The provided workflow illustrates the key experimental stages from synthesis to characterization.
References
- 1. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. researchgate.net [researchgate.net]
- 3. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR [m.chemicalbook.com]
- 4. 4163-60-4, this compound, CAS:4163-60-4 [chemsynlab.com]
- 5. Preparing technology of beta-D-galactosamine pentaacetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to beta-D-Galactose Pentaacetate: Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stability of beta-D-galactose pentaacetate. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and visual representations of key concepts.
Chemical Structure
This compound, with the CAS number 4163-60-4, is a fully protected derivative of D-galactose.[1][2] The acetylation of the five hydroxyl groups enhances the compound's lipophilicity and stability compared to its parent monosaccharide, D-galactose.[3] This protected form is a key building block in the chemical synthesis of galactose-containing oligosaccharides and glycoconjugates.[4]
The IUPAC name for this compound is [(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate.[1] It is a white to off-white crystalline solid.[3][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][5] |
| Molecular Weight | 390.34 g/mol | [1][2][5] |
| CAS Number | 4163-60-4 | [1][2][6] |
| Melting Point | 143-144 °C | [7][8] |
| Appearance | White to off-white crystalline powder | [5][9][10] |
| Solubility | Soluble in methanol (B129727) and chloroform; less soluble in water. | [3][7][11] |
| SMILES String | CC(=O)OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1OC(C)=O | |
| InChI Key | LPTITAGPBXDDGR-LYYZXLFJSA-N | [3] |
Stability
This compound is known for its high chemical stability and long shelf life under normal conditions.[4] It is stable under normal temperatures and pressures.[12] However, its stability is influenced by several factors, including the presence of incompatible materials and specific environmental conditions.
Table 2: Stability Profile of this compound
| Factor | Description | References |
| Storage Conditions | Should be stored in a dry, cool, and well-ventilated place in a tightly closed container. Recommended storage is at 2°C - 8°C. | [4][13] |
| Conditions to Avoid | Incompatible products and materials. | [12][13] |
| Incompatible Materials | Strong oxidizing agents. | [12][13] |
| Hazardous Decomposition Products | Upon decomposition, it may produce carbon monoxide (CO) and carbon dioxide (CO₂). | [12][13] |
The acetyl protecting groups make it a stable precursor for glycosylation reactions, where it can be converted into more reactive glycosyl donors, such as glycosyl halides or thioglycosides, in the presence of Lewis acids.[4][14]
Experimental Protocols
A common method for the synthesis of this compound is the acetylation of D-galactose.[6]
Protocol: Acetylation of D-Galactose
-
Materials: D-galactose, acetic anhydride (B1165640), and a catalyst (e.g., pyridine (B92270) or anhydrous sodium acetate).
-
Procedure:
-
Dissolve or suspend D-galactose in the catalyst (e.g., pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled mixture with constant stirring.
-
Allow the reaction to proceed, often overnight at room temperature, until completion.
-
The reaction mixture is then typically poured into ice water to precipitate the product.
-
The crude this compound is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Ensuring the purity of this compound is crucial for its applications, particularly in drug development and complex organic synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity and detecting impurities such as the alpha-anomer.
Protocol: Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.
-
Column: A C18 reversed-phase column is often suitable for separating monosaccharide anomers.[15]
-
Mobile Phase: A mixture of water and acetonitrile (B52724) is a common mobile phase. The exact ratio may need to be optimized depending on the specific column and system.
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis:
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile. The retention time of the main peak should correspond to that of a reference standard of this compound.
-
The presence of other peaks may indicate impurities, such as the alpha-anomer or starting materials.
-
The purity can be quantified by integrating the peak areas. A purity of ≥98% is common for commercial products.[6][16]
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Factors influencing the stability of the compound.
Caption: HPLC workflow for purity analysis.
References
- 1. This compound | C16H22O11 | CID 94752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. herbs-tech.com [herbs-tech.com]
- 3. CAS 4163-60-4: β-D-Galactose pentaacetate | CymitQuimica [cymitquimica.com]
- 4. This compound | 4163-60-4 | G-1781 [biosynth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound CAS#: 4163-60-4 [m.chemicalbook.com]
- 8. forever-pharmacy.com [forever-pharmacy.com]
- 9. Penta-O-acetyl-beta-D-galactopyranose | 4163-60-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 11. This compound | 4163-60-4 [chemicalbook.com]
- 12. hmdb.ca [hmdb.ca]
- 13. fishersci.com [fishersci.com]
- 14. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility of β-D-Galactose Pentaacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of β-D-galactose pentaacetate, an acetylated derivative of the monosaccharide β-D-galactose. Due to the acetylation of its hydroxyl groups, β-D-galactose pentaacetate exhibits enhanced lipophilicity and stability compared to its parent sugar, making it a crucial intermediate in organic synthesis and pharmaceutical research.[1] Its solubility in organic solvents is a critical parameter for its application as a protecting group in synthesis, for the development of drug delivery systems, and in various biochemical assays.[1][2]
Quantitative Solubility Data
The solubility of β-D-galactose pentaacetate has been reported in several common organic solvents. The presence of five acetyl groups significantly increases its affinity for non-polar and moderately polar organic solvents while rendering it largely insoluble in water.[1][3] The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Reported Solubility | Citation |
| Methanol | 50 mg/mL | [4][5][6][7] |
| Ethanol | Approximately 40 g/100 mL | [3] |
| Chloroform | Soluble | [1][4][5][8] |
| Acetone | Soluble | [1][3] |
| Ethyl Acetate | Soluble | [3] |
| Supercritical Carbon Dioxide | Soluble under mild conditions | [9][10] |
| Water | < 0.1 g/100 mL (Effectively Insoluble) | [3][8] |
Experimental Protocols for Solubility Determination
The determination of solid-liquid solubility is a fundamental thermodynamic measurement.[11] The most common and reliable method for determining the equilibrium solubility of a crystalline solid like β-D-galactose pentaacetate is the isothermal shake-flask method.[12][13] This protocol outlines the key steps for its execution.
Objective: To determine the equilibrium solubility of β-D-galactose pentaacetate in a selected organic solvent at a specific temperature.
Materials:
-
β-D-Galactose pentaacetate (high purity, >98%)
-
Selected organic solvent (HPLC grade or equivalent)
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or a Gravimetric analysis setup (vacuum oven, desiccator).
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid β-D-galactose pentaacetate to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.[12]
-
Place the container in a thermostatic shaker set to the desired constant temperature. Precise temperature control is crucial as solubility is temperature-dependent.[11][12]
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours, depending on the solvent and solute.[12] It is advisable to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau, thereby verifying equilibrium.[11]
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle. It is critical to maintain the constant temperature during this step.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.[12] This step must be performed quickly to prevent temperature changes that could cause precipitation or further dissolution.
-
-
Concentration Analysis:
-
The concentration of β-D-galactose pentaacetate in the filtrate can be determined using several analytical techniques.[14]
-
HPLC Analysis (Recommended):
-
Accurately dilute a known volume of the filtrate with the mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC.
-
Quantify the concentration based on the calibration curve derived from standards of known concentration.
-
-
Gravimetric Analysis:
-
Accurately pipette a known volume of the filtrate into a pre-weighed, dry container.[15]
-
Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Dry the remaining solid residue in a vacuum oven to a constant weight.[15]
-
Calculate the mass of the dissolved solid and express the solubility in units such as mg/mL or g/100 g of solvent.
-
-
-
Data Reporting:
-
Report the solubility value along with the specific solvent and the precise temperature at which the measurement was conducted.
-
Key Workflows and Logical Relationships
Visualizing the processes related to the use and study of β-D-galactose pentaacetate can clarify complex procedures for researchers. The following diagrams illustrate the experimental workflow for solubility determination and the common synthetic route to the compound.
Caption: Workflow for determining the equilibrium solubility of a solid compound.
References
- 1. CAS 4163-60-4: β-D-Galactose pentaacetate | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chemsynlab.com [chemsynlab.com]
- 4. beta-D-Galactose pentaacetate | 4163-60-4 [chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound CAS#: 4163-60-4 [m.chemicalbook.com]
- 7. forever-pharmacy.com [forever-pharmacy.com]
- 8. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 9. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. pharmajournal.net [pharmajournal.net]
Technical Guide: Physicochemical Properties of beta-D-Galactose pentaacetate (CAS 4163-60-4)
An Important Clarification Regarding CAS Number 4163-60-4
Initial searches for the physicochemical properties associated with CAS number 4163-60-4 have revealed a significant discrepancy. This CAS number correctly corresponds to beta-D-Galactose pentaacetate . However, some search results have incorrectly linked this number to 4-methoxy-2-nitroaniline (B140478) (CAS number 96-96-8).
To ensure the accuracy and relevance of the information provided, this technical guide will focus exclusively on the correct compound associated with CAS number 4163-60-4: This compound . All data, experimental protocols, and visualizations will pertain to this molecule.
This document provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is a fully acetylated derivative of the monosaccharide galactose. The presence of the acetyl groups significantly alters its properties compared to the parent sugar, rendering it more lipophilic.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 4163-60-4 |
| Molecular Formula | C₁₆H₂₂O₁₁[1][2] |
| Molecular Weight | 390.34 g/mol [1][2][3] |
| IUPAC Name | (2S,3R,4S,5S,6R)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate[1] |
| Synonyms | β-D-galactose pentaacetate, 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose[1] |
| SMILES | CC(=O)O[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O[C@@H]1COC(=O)C |
| InChI Key | LPTITAGPBXDDGR-FTTYHUIRNA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and application in research and development.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 143-144 °C[1] | [1] |
| Boiling Point | 435.58°C (rough estimate) | [1] |
| Solubility | Soluble in methanol (B129727) (50 mg/ml), chloroform, and water.[1] | [1] |
| Appearance | White powder[1] | [1] |
| Storage Temperature | Room Temperature, Inert atmosphere[1] | [1] |
| Specific Rotation [α]D | 25° (c=10, CHCl₃) | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are essential for reproducibility. Below are generalized methodologies based on standard laboratory practices.
3.1. Determination of Melting Point
-
Principle: The melting point is determined as the temperature at which the solid and liquid phases of a substance are in equilibrium.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is increased at a steady rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
-
3.2. Determination of Solubility
-
Principle: Solubility is quantified by determining the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.
-
Apparatus: Analytical balance, volumetric flasks, magnetic stirrer, temperature-controlled bath.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., methanol, water, chloroform) in a flask.
-
The mixture is stirred in a temperature-controlled bath for a sufficient time to reach equilibrium (e.g., 24 hours).
-
The suspension is filtered to remove undissolved solid.
-
A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the dissolved solid is determined.
-
Solubility is expressed as g/100 mL or mg/mL.
-
Logical Relationships and Workflows
4.1. General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like this compound.
References
The Guardian of Galactose: A Technical Guide to β-D-Galactose Pentaacetate in Research and Development
For Immediate Release
In the intricate world of carbohydrate chemistry and drug discovery, the strategic use of protecting groups is paramount to achieving desired molecular architectures and biological activities. Among these, β-D-galactose pentaacetate emerges as a cornerstone intermediate, serving as a stable, protected form of D-galactose. This technical guide provides an in-depth exploration of its synthesis, deprotection, and critical applications, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Protection
Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide involved in numerous biological processes and a key component of many therapeutic agents and glycoconjugates. However, the presence of multiple hydroxyl groups with similar reactivity presents a significant challenge in chemical synthesis. Protection of these hydroxyls as acetate (B1210297) esters renders the galactose molecule more stable and soluble in organic solvents, allowing for precise chemical manipulations.[1] β-D-galactose pentaacetate, with all five hydroxyl groups acetylated, is a widely utilized and commercially available form of protected galactose, pivotal for the synthesis of oligosaccharides and glycoconjugates.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of β-D-galactose pentaacetate is essential for its effective use in synthesis and formulation. Key quantitative data are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₂O₁₁ | [4] |
| Molecular Weight | 390.34 g/mol | [4] |
| Melting Point | 142-146 °C | [4] |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in chloroform (B151607) and ethanol; insoluble in water. | [4] |
| Specific Rotation [α]D | +23° to +26° (c=1, CHCl₃) | [4] |
| Purity (Assay) | ≥98% | [4] |
Synthesis and Deprotection: A Tale of Two Reactions
The utility of β-D-galactose pentaacetate lies in the efficiency and control of its formation and subsequent deprotection.
Synthesis: The Acetylation of D-Galactose
The most common method for the preparation of β-D-galactose pentaacetate is the peracetylation of D-galactose using acetic anhydride. This reaction is typically catalyzed by a base, such as pyridine (B92270) or sodium acetate, to facilitate the esterification of all hydroxyl groups.[5]
Deprotection: The Zemplén Deacetylation
To liberate the free galactose for subsequent reactions or as the final product, the acetate groups are removed. The Zemplén deacetylation is a classic and highly effective method, employing a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) to achieve mild and complete deprotection.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
The Anomeric Effect in Galactose Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Anomeric Effect - A Key Stereoelectronic Principle
The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the expected steric hindrance.[1] This effect plays a crucial role in determining the conformation, reactivity, and biological recognition of carbohydrates and their derivatives, including galactose pentaacetate. In the context of drug development, a thorough understanding of the anomeric effect is critical for the rational design of carbohydrate-based therapeutics and glycoconjugates, as the anomeric configuration can significantly impact their biological activity and stability. For instance, the anomeric configuration of galactose pentaacetate has been shown to have opposite effects on insulin (B600854) release, highlighting the biological significance of this stereochemical detail.[2]
This technical guide provides an in-depth exploration of the anomeric effect as it pertains to D-galactose pentaacetate. It will cover the theoretical underpinnings of the effect, present quantitative data derived from experimental and computational studies, detail relevant experimental protocols for its investigation, and provide visual representations of the key concepts.
Theoretical Basis of the Anomeric Effect in Galactose Pentaacetate
The stability of the axial anomer in galactose pentaacetate, despite the steric clash between the axial acetate (B1210297) group at C1 and the syn-axial protons, is attributed to a combination of stereoelectronic factors. The two primary explanations are hyperconjugation and dipole-dipole interactions.
Hyperconjugation: This is the currently favored explanation and involves the delocalization of electron density from a lone pair of the endocyclic ring oxygen (O5) into the antibonding (σ) orbital of the C1-O1 bond (the exocyclic acetate group).[1] This interaction is maximized when the lone pair orbital and the σ orbital are anti-periplanar, a condition that is met in the axial conformation. This n -> σ* interaction stabilizes the axial anomer.
Dipole-Dipole Interactions: This model posits that in the equatorial anomer, the dipole moments of the ring oxygen and the exocyclic oxygen of the acetate group are partially aligned, leading to electrostatic repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower energy and more stable arrangement.
In galactose pentaacetate, the presence of the five bulky acetyl groups modifies the electronic environment of the pyranose ring compared to unsubstituted galactose. However, the fundamental principles of the anomeric effect still govern its conformational preference.
Data Presentation: Conformational Analysis of Galactose Pentaacetate Anomers
The conformational preference of galactose pentaacetate can be quantitatively assessed through Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. The key parameters for distinguishing between the α (axial) and β (equatorial) anomers are the chemical shifts (δ) of the anomeric proton (H1) and the vicinal coupling constant between H1 and H2 (³JH1,H2).
Table 1: ¹H NMR Spectroscopic Data for the Anomers of D-Galactose Pentaacetate
| Anomer | Anomeric Proton (H1) Position | ³JH1,H2 (Hz) | Dihedral Angle (H1-C1-C2-H2) |
| α-D-Galactose Pentaacetate | Axial | ~3.5 - 4.0 | ~60° (gauche) |
| β-D-Galactose Pentaacetate | Equatorial | ~8.0 - 8.5[3] | ~180° (anti-periplanar) |
Note: The values for the α-anomer are typical for peracetylated hexopyranoses with an axial anomeric proton and are inferred from general principles of NMR spectroscopy of carbohydrates.
The significant difference in the ³JH1,H2 coupling constant is a direct consequence of the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons. The large coupling constant in the β-anomer is indicative of an anti-periplanar relationship between H1 and H2, which is characteristic of an equatorial anomeric proton. Conversely, the smaller coupling constant in the α-anomer reflects a gauche relationship, consistent with an axial anomeric proton.
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for the Anomeric Carbon (C1) of Galactose Pentaacetate Anomers
| Anomer | C1 Chemical Shift (δ) |
| α-D-Galactose Pentaacetate | ~90-92 |
| β-D-Galactose Pentaacetate | ~92-94 |
Note: These are typical chemical shift ranges for anomeric carbons in peracetylated galactose and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis of β-D-Galactose Pentaacetate
This protocol is adapted from standard acetylation procedures for carbohydrates.[4]
Materials:
-
D-galactose
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) or a Lewis acid catalyst (e.g., zinc chloride)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve D-galactose in pyridine at 0 °C with stirring.
-
Slowly add acetic anhydride to the solution. The reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by pouring it into ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Synthesis of α-D-Galactose Pentaacetate
The α-anomer is typically synthesized from the β-anomer via anomerization under acidic conditions.[5]
Materials:
-
β-D-Galactose pentaacetate
-
Acetic anhydride
-
Lewis acid catalyst (e.g., tin(IV) chloride)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve β-D-galactose pentaacetate in anhydrous dichloromethane.
-
Add a catalytic amount of a Lewis acid (e.g., tin(IV) chloride) to the solution.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Once the anomerization reaches equilibrium (or the desired ratio), quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The α-anomer can be isolated from the anomeric mixture by column chromatography on silica gel.
NMR Spectroscopy for Conformational Analysis
Instrumentation:
-
NMR spectrometer (300 MHz or higher for better resolution)
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃) is a common solvent for peracetylated carbohydrates.
Sample Preparation:
-
Dissolve 10-20 mg of the purified galactose pentaacetate anomer in approximately 0.6 mL of CDCl₃.
-
Filter the solution into an NMR tube if any solid particles are present.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to focus on are the chemical shift of the anomeric proton (H1) and the coupling constant ³JH1,H2.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shift of the anomeric carbon (C1).
-
2D NMR (COSY and HSQC):
-
A COSY (Correlation Spectroscopy) experiment is crucial for unambiguously assigning the proton resonances by identifying scalar-coupled protons. This will confirm the H1-H2 correlation.
-
An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded ¹H and ¹³C nuclei, which will definitively assign the anomeric carbon and proton.
-
Conclusion
The anomeric effect is a powerful determinant of the conformational preferences of galactose pentaacetate, favoring the axial orientation of the anomeric substituent. This preference can be rationalized primarily through the stabilizing hyperconjugative interaction between the ring oxygen lone pair and the antibonding orbital of the exocyclic C-O bond. The distinct NMR spectroscopic signatures of the α- and β-anomers, particularly the ³JH1,H2 coupling constant, provide a robust experimental handle for the characterization of their respective conformations. For researchers in drug development and glycobiology, a detailed appreciation of the anomeric effect in acetylated sugars like galactose pentaacetate is essential for understanding their structure-activity relationships and for the design of novel carbohydrate-based molecules with specific biological functions. The experimental protocols outlined in this guide provide a practical framework for the synthesis and conformational analysis of these important molecules.
References
- 1. Sensing the anomeric effect in a solvent-free environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR spectrum [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. trace.tennessee.edu [trace.tennessee.edu]
The Discovery and Enduring Significance of β-D-Galactose Pentaacetate: A Technical Guide
Introduction
In the landscape of carbohydrate chemistry, β-D-galactose pentaacetate stands as a cornerstone molecule, pivotal to both the historical elucidation of monosaccharide structures and the ongoing development of complex glycans and therapeutics. This fully acetylated derivative of D-galactose, by virtue of its protected hydroxyl groups, offers chemists a stable and versatile building block for intricate molecular architecture. This technical guide provides an in-depth exploration of the discovery, historical importance, physicochemical properties, and key experimental protocols related to β-D-galactose pentaacetate, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
While the precise first synthesis of β-D-galactose pentaacetate is not definitively attributed to a single individual in the readily available literature, its emergence is firmly rooted in the groundbreaking work on carbohydrate chemistry in the late 19th and early 20th centuries. The acetylation of sugars, as a method to protect hydroxyl groups and facilitate structural analysis and synthesis, was a key technique developed during this era. It is reported that β-D-galactose pentaacetate was first synthesized in the early 20th century during extensive investigations into sugar chemistry and acetylation reactions.[1] This period was dominated by the research of chemists like Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) syntheses. Fischer's systematic approach to understanding the stereochemistry of sugars relied heavily on the formation of crystalline derivatives, such as osazones and, importantly, acetylated esters. The acetylation of galactose to form its pentaacetate derivative would have been a logical and crucial step in the systematic study of its structure and reactivity.
The historical significance of β-D-galactose pentaacetate lies in its role as a protected form of galactose.[2] The acetyl groups render the otherwise highly polar and water-soluble galactose soluble in organic solvents, facilitating a broader range of chemical reactions.[3] Furthermore, the protection of the hydroxyl groups prevents unwanted side reactions and allows for regioselective and stereoselective modifications, a fundamental concept in modern carbohydrate synthesis.[2] This control over reactivity was instrumental in the early efforts to synthesize oligosaccharides and other complex glycoconjugates, allowing for the controlled formation of glycosidic bonds.[2][4]
Physicochemical Properties
β-D-Galactose pentaacetate is a white crystalline solid.[5] Its key physical and chemical properties are summarized in the table below, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₂O₁₁ | [3][4][5][6] |
| Molecular Weight | 390.34 g/mol | [4][5] |
| CAS Number | 4163-60-4 | [4][5] |
| Melting Point | 141 - 146 °C | [4][5][6][7] |
| Specific Optical Rotation ([α]D) | +21.0° to +26.0° (c=2 in Methanol) | |
| +23.5° ± 1.0° (c=4 in Chloroform) | [8] | |
| +25° (c=10 in Chloroform, on dry basis) | [9] | |
| Solubility | Soluble in chloroform, methanol, ethanol, and acetone. Sparingly soluble or insoluble in water. | [3][5][6][9][10] |
| Appearance | White to off-white crystalline powder | [3][5] |
Experimental Protocols: Synthesis of β-D-Galactose Pentaacetate
The synthesis of β-D-galactose pentaacetate is a classic example of peracetylation of a monosaccharide. Several methods have been developed over the years, with variations in catalysts and reaction conditions.
Historical Method: Acetic Anhydride (B1165640) with a Catalyst
A common historical and contemporary method involves the reaction of D-galactose with acetic anhydride in the presence of a catalyst.
-
Reactants:
-
D-galactose
-
Acetic anhydride (in excess, serving as both reactant and solvent)
-
Catalyst (e.g., anhydrous sodium acetate, zinc chloride, pyridine (B92270), or a strong acid like sulfuric acid)[1][2]
-
-
General Procedure:
-
D-galactose is suspended in acetic anhydride.
-
The catalyst is added to the mixture.
-
The reaction mixture is heated, often under reflux, for a specified period. The use of pyridine as a catalyst and solvent is also a common variation.[6]
-
Upon completion of the reaction, the mixture is cooled and poured into ice-water to hydrolyze the excess acetic anhydride and precipitate the product.
-
The crude β-D-galactose pentaacetate is collected by filtration, washed with water, and then purified.
-
-
Purification:
-
The primary method for purification is recrystallization from a suitable solvent, such as ethanol.[6] This process removes unreacted starting materials and byproducts.
-
Modern purification techniques may also employ flash chromatography on silica (B1680970) gel.[11]
-
Workflow for a Typical Historical Synthesis
Caption: A generalized workflow for the synthesis and purification of β-D-galactose pentaacetate.
Historical Significance in the Advancement of Glycoscience
The availability of β-D-galactose pentaacetate has been a significant driver in the field of glycoscience. Its primary contributions can be categorized as follows:
-
Structure Elucidation: The ability to form a stable, crystalline derivative of galactose was crucial in confirming its pyranose ring structure and the stereochemical arrangement of its hydroxyl groups.
-
Protecting Group Chemistry: The use of acetyl groups as protecting groups in β-D-galactose pentaacetate is a foundational example of this essential strategy in organic synthesis. This concept allows for the selective reaction at specific positions of a complex molecule.
-
Glycosylation Reactions: β-D-Galactose pentaacetate serves as a key glycosyl donor in the synthesis of more complex carbohydrates.[4] In the presence of a Lewis acid, it can be used to form glycosidic bonds with various acceptor molecules.[4] It can also be converted into more reactive glycosyl donors, such as glycosyl halides, for more challenging glycosylations.[4]
Logical Relationship in Glycosylation
Caption: The role of β-D-galactose pentaacetate as a key intermediate in glycosylation reactions.
Biological Activity: Regulation of Insulin (B600854) Release
Recent studies have unveiled an interesting biological role for β-D-galactose pentaacetate beyond its use in chemical synthesis. It has been shown to act as a negative regulator of insulin release.[12] Specifically, it can inhibit leucine-induced insulin release in rat pancreatic islets.[12][13] This effect is thought to be mediated by a receptor system that displays anomeric specificity, as the α-anomer has also been shown to inhibit insulin release.[13][14]
The proposed mechanism involves the ability of the acetylated sugar to penetrate the plasma membrane, followed by intracellular hydrolysis by esterases to release galactose.[12][13] However, the inhibitory effect on insulin secretion appears to be a direct action of the ester itself on a cell surface receptor, rather than solely a consequence of intracellular galactose metabolism.[14] This discovery opens up potential avenues for the development of new therapeutic agents to prevent excessive insulin secretion in conditions of hyperinsulinemia.[13][14]
Proposed Signaling Pathway for Insulin Inhibition
Caption: A hypothesized pathway for the inhibition of insulin release by β-D-galactose pentaacetate.
Conclusion
From its origins as a critical tool in the foundational studies of carbohydrate chemistry to its contemporary applications in complex oligosaccharide synthesis and its newly discovered role in regulating insulin secretion, β-D-galactose pentaacetate has proven to be a molecule of enduring significance. Its straightforward synthesis, stability, and the controlled reactivity it offers have cemented its place in the repertoire of chemists and biochemists. The continued exploration of its biological activities may yet unveil further applications in medicine and drug development, underscoring the value of this seemingly simple, yet powerful, acetylated sugar.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 4163-60-4: β-D-Galactose pentaacetate | CymitQuimica [cymitquimica.com]
- 4. beta-D-Galactose pentaacetate | 4163-60-4 | G-1781 [biosynth.com]
- 5. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 6. chemsynlab.com [chemsynlab.com]
- 7. b- D -Galactose pentaacetate 98 4163-60-4 [sigmaaldrich.com]
- 8. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound | 4163-60-4 [chemicalbook.com]
- 10. buy high quality this compound CAS# 4163-60-4,this compound CAS# 4163-60-4 for sale online price,this compound CAS# 4163-60-4 Pictures,this compound CAS# 4163-60-4 Basic Info,this compound CAS# 4163-60-4 Standard - www.pharmasources.com [pharmasources.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of insulin release by alpha- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Acetyl Groups in the Reactivity of Beta-D-Galactose Pentaacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic carbohydrate chemistry, beta-D-galactose pentaacetate stands as a cornerstone for the construction of complex glycans and glycoconjugates. Its reactivity, profoundly influenced by the five acetyl protecting groups, dictates the stereochemical outcome of glycosylation reactions. This technical guide delves into the intricate role of these acetyl groups, providing a comprehensive overview of their impact on reactivity, detailed experimental protocols, and quantitative data to inform synthetic strategies.
The Dual Nature of Acetyl Groups: Reactivity and Stereocontrol
The acetyl groups of this compound serve a dual purpose: they protect the hydroxyl groups from unwanted side reactions and actively participate in the glycosylation process to control stereoselectivity. This participation is most critical at the C-2 position, which is adjacent to the anomeric center.
Neighboring Group Participation (NGP)
The acetyl group at the C-2 position plays a crucial role in a phenomenon known as neighboring group participation (NGP).[1][2] During a glycosylation reaction, the departure of the anomeric leaving group is assisted by the carbonyl oxygen of the C-2 acetyl group. This intramolecular assistance leads to the formation of a cyclic dioxolenium ion intermediate.[1] The formation of this rigid, bicyclic intermediate effectively shields one face of the molecule, compelling the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face. In the case of this compound, this results in the stereoselective formation of a 1,2-trans-glycosidic bond .[3]
This powerful stereodirecting effect is a cornerstone of modern oligosaccharide synthesis, allowing for the reliable construction of specific glycosidic linkages.
Electronic Effects: The "Disarming" Nature of Acetyl Groups
While the C-2 acetyl group provides invaluable stereocontrol, acetyl groups are electron-withdrawing. This electronic effect reduces the electron density at the anomeric center, making the glycosyl donor less reactive. This phenomenon is often referred to as "disarming" the glycosyl donor.[4] Consequently, more forcing reaction conditions, such as the use of powerful Lewis acid promoters, may be required to activate this compound for glycosylation.[5][6]
Quantitative Analysis of Reactivity and Stereoselectivity
The choice of Lewis acid catalyst plays a significant role in modulating the reactivity and stereoselectivity of glycosylation reactions with this compound. The following table summarizes key quantitative data from representative studies.
| Glycosyl Donor | Glycosyl Acceptor | Promoter (Lewis Acid) | Solvent | Temp (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 1,2-Cyclopropaneacetylated galactosyl donor | Monosaccharide | TMSOTf | CH₂Cl₂ | -20 | 75-92 | Good to excellent α-selectivity | [7] |
| 1,2-Cyclopropaneacetylated galactosyl donor | Monosaccharide | BF₃·Et₂O | CH₂Cl₂ | 0 | 65-85 | Moderate to good β-selectivity | [7] |
| Peracetylated d-fucopyranosyl donor | d-acceptor 18 | TMSOTf | Dichloromethane (B109758) | -78 to rt | 85 | 1:19 (cis:trans) | [8] |
| Perbenzoylated d-fucopyranosyl donor | d-acceptor 18 | Silver triflate | Dichloromethane | -50 | 87 | 2:1 (cis:trans) | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and its derivatives.
General Procedure for Lewis Acid-Catalyzed Glycosylation
This protocol outlines a general procedure for the glycosylation of an alcohol using a glycosyl donor derived from this compound in the presence of a Lewis acid catalyst.[7][9]
Materials:
-
Glycosyl donor (e.g., 1,2-cyclopropaneacetylated galactose) (1.0 eq)
-
Glycosyl acceptor (alcohol) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Lewis Acid (e.g., TMSOTf or BF₃·Et₂O) (1.2 eq)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C for TMSOTf, 0 °C for BF₃·Et₂O).
-
Slowly add the Lewis acid (1.2 eq) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Synthesis of this compound
This protocol describes a typical acetylation of D-galactose to synthesize this compound.[5]
Materials:
-
D-Galactose
-
Acetic anhydride
-
Pyridine (B92270) (as catalyst)
-
Ice bath
-
Stirring apparatus
Procedure:
-
To a flask containing D-galactose, add an excess of acetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly add pyridine to the stirred mixture.
-
Allow the reaction to proceed, monitoring for the dissolution of galactose and the formation of a clear solution.
-
Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.
-
Collect the crude this compound by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathway and a typical experimental workflow.
Caption: Mechanism of Neighboring Group Participation.
References
- 1. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling and Laboratory Applications of beta-D-Galactose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for beta-D-galactose pentaacetate, alongside detailed experimental protocols for its use in common laboratory applications. The information is intended to ensure safe laboratory practices and effective experimental outcomes for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white crystalline solid.[1][2][3] It is an acetylated derivative of the monosaccharide β-D-galactose, which enhances its stability and lipophilicity compared to the parent sugar.[4][5] This compound is soluble in organic solvents like methanol (B129727), ethanol, chloroform, acetone (B3395972), and ethyl acetate, but insoluble in water.[4][6][7]
| Property | Value | References |
| Molecular Formula | C₁₆H₂₂O₁₁ | [2][4][6] |
| Molecular Weight | 390.34 g/mol | [6][8][9] |
| CAS Number | 4163-60-4 | [1][2][8] |
| EC Number | 224-008-0 | [8][10] |
| Appearance | White crystalline powder | [1][3][11] |
| Melting Point | 143 - 144 °C | [2][12] |
| Boiling Point | 434.8 °C | [13] |
| Flash Point | 188.1 °C | [13] |
| Solubility | Soluble in methanol (50mg/ml), chloroform, and water.[7] Insoluble in water, soluble in ethanol, chloroform.[11] Soluble in acetone and ethyl acetate.[6] | [6][7][11] |
| Storage Temperature | Store at room temperature or between 2°C - 8°C. | [5][13] |
Hazard Identification and Safety Precautions
According to the 2012 OSHA Hazard Communication Standard, this compound is not considered hazardous.[2] However, it is important to note that the toxicological properties of this substance have not been fully investigated.[1][2] Therefore, caution should be exercised, and good laboratory practices should always be followed.
Potential Health Effects:
-
Eye: May cause eye irritation.[1]
-
Skin: May cause skin irritation.[1]
-
Ingestion: The toxicological properties have not been fully investigated, but it is expected to be a low ingestion hazard.[1]
-
Inhalation: Low hazard for usual industrial handling.[1]
Precautionary Statements:
-
Avoid contact with skin and eyes.[1]
-
Wash thoroughly after handling.[1]
-
Use with adequate ventilation.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn when handling this compound to minimize exposure.
| PPE | Specifications | References |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][2] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Nitrile rubber, neoprene, or PVC gloves are suitable. Wear appropriate protective clothing to minimize contact with skin. | [1][2][11] |
| Respiratory Protection | No protective equipment is needed under normal use conditions. If dust is generated and exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][2] |
Handling and Storage
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[2][11]
-
Avoid formation of dust and aerosols.[10]
-
Keep away from heat, sparks, and flame.[10]
-
Use non-sparking tools.[10]
Storage:
First Aid and Emergency Procedures
| Situation | First Aid Measures | References |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][2][3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists. | [1][2][3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [1][2][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur. | [1][2][3] |
| Fire Fighting | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [1][2][10] |
| Accidental Release | Use proper personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [1][2][14] |
Experimental Protocols
This compound is a key intermediate in carbohydrate chemistry, often used as a protected form of galactose for the synthesis of oligosaccharides and glycoconjugates.[1][15]
General Workflow for Synthesis using this compound
The following diagram illustrates a general workflow for a glycosylation reaction followed by deprotection.
Caption: General workflow for a glycosylation reaction using this compound followed by deacetylation.
Protocol for the Synthesis of Allyl α-D-Galactopyranoside
This protocol is adapted from a procedure for the synthesis of an allyl glycoside from galactose pentaacetate.[15]
Materials:
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Stannic chloride (SnCl₄)
-
Allyl alcohol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve dried this compound (e.g., 5 g, 0.0139 mole) in anhydrous dichloromethane (50 mL).
-
Begin stirring the solution and bring it to a reflux.
-
Carefully add stoichiometric amounts of stannic chloride (e.g., 1.63 mL, 0.0139 mole) and allyl alcohol (e.g., 0.945 mL, 0.0139 mole) to the stirring solution.
-
Continue refluxing the reaction mixture for 20 hours.
-
After 20 hours, cool the reaction mixture in an ice bath.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash with dichloromethane.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to obtain the desired allyl α-D-galactopyranoside.
Protocol for Zemplén Deacetylation
This protocol describes the complete removal of acetyl protecting groups under basic conditions. This method is adapted from a protocol for the deacetylation of beta-D-glucose pentaacetate.[14]
Materials:
-
Acetylated galactose derivative (from the previous step)
-
Methanol, anhydrous
-
Sodium methoxide solution (catalytic amount)
-
Acidic ion-exchange resin (e.g., Amberlite IR-120)
-
Round-bottom flask with magnetic stirrer
-
TLC plates and developing chamber
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the acetylated galactose derivative in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
While stirring, add a catalytic amount of sodium methoxide solution dropwise.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The deacetylated product will have a significantly lower Rf value than the starting material.
-
Once the reaction is complete (typically within a few hours), add the acidic ion-exchange resin to neutralize the sodium methoxide.
-
Stir the mixture for 15-30 minutes, or until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and the washes and concentrate the solution under reduced pressure to obtain the crude deacetylated product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Logical Relationships in Safe Handling
The following diagram illustrates the logical flow of considerations and actions for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound in the laboratory.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[1][2][3]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[1][2][11]
Toxicological and Ecological Information
-
Acute Toxicity: No acute toxicity information is available for this product.[2] The toxicological properties have not been fully investigated.[1][2]
-
Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[1]
-
Ecological Information: No information available. Do not let this chemical enter the environment.[11]
This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. nbinno.com [nbinno.com]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 4163-60-4 | G-1781 [biosynth.com]
- 5. Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. deyerchem.com [deyerchem.com]
- 12. Synthesis of galacto-oligosaccharides by β-galactosidase from Aspergillus oryzae using partially dissolved and supersaturated solution of lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. trace.tennessee.edu [trace.tennessee.edu]
An In-depth Guide to the Occurrence and Synthesis of Galactose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactose pentaacetate is a fully protected derivative of D-galactose, serving as a crucial intermediate and building block in synthetic carbohydrate chemistry and drug development. While its precursor, D-galactose, is abundant in nature, galactose pentaacetate itself is considered a synthetic compound, not known to occur naturally in significant quantities.[1] This guide provides a comprehensive overview of its natural occurrence (or lack thereof), details established chemical synthesis methodologies, presents quantitative data for various synthetic approaches, and furnishes a detailed experimental protocol. Visual aids in the form of logical and workflow diagrams are included to clarify the chemical processes involved.
Natural Occurrence
Galactose pentaacetate is not recognized as a naturally occurring compound. The hydroxyl groups of natural monosaccharides like D-galactose are typically present in their free form or as glycosides, phosphoesters, or part of larger polysaccharides. While biological acetylation of sugars is a known process, it is often highly specific and serves purposes like biosynthesis of rare sugars in bacterial lipopolysaccharides or as transient modifications in natural product biosynthesis.[2][3] However, the peracetylation of galactose, where all five hydroxyl groups are esterified with acetyl groups, is a product of chemical synthesis.[1][4] The raw material, D-galactose, is readily obtained from natural sources, most commonly from the hydrolysis of lactose, a disaccharide found in milk.[1] One supplier has listed a version of beta-D-Galactose pentaacetate with a "plant origin (ex peach gum)," suggesting the starting galactose may be sourced from plants, but the pentaacetate form is still a result of chemical modification.
Chemical Synthesis
The synthesis of galactose pentaacetate is a standard procedure in carbohydrate chemistry, involving the acetylation of all five hydroxyl groups of D-galactose. The primary acetylating agent is acetic anhydride (B1165640), and the reaction is typically facilitated by a catalyst. A key consideration in the synthesis is the control of anomeric stereochemistry, yielding either the α-anomer (α-D-galactopyranose pentaacetate) or the β-anomer (β-D-galactopyranose pentaacetate). The choice of catalyst and reaction conditions dictates the predominant anomer formed.
General Reaction Scheme
The overall reaction involves treating D-galactose with an excess of acetic anhydride in the presence of a catalyst. The catalyst protonates the oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of galactose.
// Nodes Gal [label="D-Galactose", fillcolor="#FFFFFF", fontcolor="#202124"]; Ac2O [label="Acetic Anhydride\n(Ac₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Galactose Pentaacetate\n(α and/or β anomers)", fillcolor="#FFFFFF", fontcolor="#202124"]; Byproduct [label="Acetic Acid\n(5 eq.)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Gal -> Product [label="+ 5 eq.", dir=none]; Ac2O -> Product; Catalyst -> Product [style=dashed, arrowhead=open, label=" controls\nanomeric ratio"]; Product -> Byproduct [label="+", dir=none, style=dashed];
// Invisible nodes for alignment {rank=same; Gal; Ac2O; Catalyst} } enddot Caption: General chemical transformation of D-galactose to galactose pentaacetate.
Control of Anomeric Configuration
-
Synthesis of the α-anomer : The use of Lewis acids like zinc chloride (ZnCl₂) or strong protic acids like sulfuric acid at low temperatures typically favors the formation of the thermodynamically more stable α-anomer.
-
Synthesis of the β-anomer : Basic conditions, such as using sodium acetate (B1210297) in acetic anhydride at elevated temperatures, or pyridine, lead to the kinetic product, which is the β-anomer.[1][4]
Comparison of Synthetic Methods
The following table summarizes various catalytic systems used for the synthesis of galactose pentaacetate, highlighting the conditions and reported outcomes.
| Catalyst | Anomer Favored | Typical Conditions | Yield (%) | Reference |
| Sodium Acetate (NaOAc) | β | Acetic Anhydride, 100-110 °C | High | [4] |
| Zinc Chloride (ZnCl₂) | α | Acetic Anhydride, 0 °C to RT | Good to High | Generic Method |
| Pyridine | β | Acetic Anhydride, RT | High | [1][4] |
| Sulfuric Acid (H₂SO₄) | α | Acetic Anhydride, Cold | High | [1] |
| 18-Crown-6 / KF | α & β mix | Acetonitrile, 40 °C | ~95% | [5] |
Detailed Experimental Protocols
This section provides a representative laboratory procedure for the synthesis of β-D-galactose pentaacetate.
Synthesis of β-D-Galactose Pentaacetate using Sodium Acetate
Materials and Reagents:
-
D-galactose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, add anhydrous sodium acetate (10 g) to acetic anhydride (100 mL). Heat the mixture to 110 °C with stirring to dissolve the sodium acetate.
-
Addition of Galactose: Once the sodium acetate is dissolved, cool the solution to approximately 90 °C. Gradually add D-galactose (20 g) to the stirred solution. Ensure the temperature is maintained and that the addition is slow enough to control any exotherm.
-
Reaction: After the addition is complete, heat the mixture back to 100 °C and maintain it for 2 hours with continuous stirring.
-
Work-up: After 2 hours, cool the reaction mixture to room temperature. Pour the cooled, viscous solution slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. The product will precipitate as a white solid.
-
Isolation: Continue stirring the aqueous mixture for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the solid product on the filter with copious amounts of cold water until the filtrate is neutral. Recrystallize the crude product from hot ethanol to obtain pure β-D-galactose pentaacetate as a white crystalline solid.
-
Characterization: The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity, and its melting point can be compared to literature values (approx. 141-142 °C).[6]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of galactose pentaacetate.
// Nodes start [label="Start Materials\n(D-Galactose, Ac₂O, Catalyst)", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Acetylation Reaction\n(Controlled Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quenching\n(Pour into ice-water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitate [label="Precipitation of Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="Isolation\n(Vacuum Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Washing\n(Cold Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystal [label="Purification\n(Recrystallization from Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="Drying", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Pure Galactose Pentaacetate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> reaction; reaction -> quench; quench -> precipitate; precipitate -> filter; filter -> wash; wash -> recrystal; recrystal -> dry; dry -> final; } enddot Caption: Workflow for the synthesis and purification of galactose pentaacetate.
Applications in Research and Development
Galactose pentaacetate is a versatile intermediate.[1] Its acetyl groups serve as protecting groups, allowing for selective modification of the anomeric carbon. It is a key building block for:
-
Synthesis of Glycosides: In the presence of Lewis acids, it can act as a glycosyl donor.[6]
-
Oligosaccharide Synthesis: It can be converted into more reactive glycosyl donors like glycosyl halides for complex oligosaccharide assembly.[6]
-
Prodrug Development: The acetyl groups can be used to improve the bioavailability of galactose-containing drugs, which are later hydrolyzed by esterases in the body to release the active compound.
-
Biochemical Research: It is used in studies involving enzymatic activity and glycosylation processes.[1]
References
- 1. guidechem.com [guidechem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. chemsynlab.com [chemsynlab.com]
- 5. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 6. This compound | 4163-60-4 | G-1781 [biosynth.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Oligosaccharides Using β-D-Galactose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of oligosaccharides utilizing β-D-galactose pentaacetate as a key starting material. This protected monosaccharide is a versatile building block in carbohydrate chemistry, offering enhanced stability and controlled reactivity for the construction of complex glycan structures.[1] The protocols herein describe a three-stage process: the preparation of a reactive glycosyl donor from β-D-galactose pentaacetate, the subsequent glycosylation to form a disaccharide, and the final deprotection to yield the target oligosaccharide.
Introduction
Oligosaccharides are crucial components of many biological processes, including cell-cell recognition, immune responses, and signal transduction.[1] The ability to synthesize these complex molecules is paramount for the advancement of glycobiology and the development of novel therapeutics. β-D-Galactose pentaacetate serves as an excellent starting point for such syntheses due to its stability and the ability to convert it into more reactive glycosyl donors, such as glycosyl halides, for stereoselective glycosylation reactions.[1] This document will detail the synthesis of a lactose (B1674315) derivative as a representative example.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of a disaccharide using β-D-galactose pentaacetate.
Table 1: Synthesis of Acetobromo-α-D-galactose (Glycosyl Donor)
| Parameter | Value | Reference |
| Starting Material | β-D-Galactose pentaacetate | [2] |
| Reagent | HBr in Acetic Acid | [2] |
| Solvent | Acetic Acid | [2] |
| Reaction Time | 2 hours | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Approximate Yield | ~90% | [3] |
Table 2: Koenigs-Knorr Glycosylation Reaction
| Parameter | Value | Reference |
| Glycosyl Donor | Acetobromo-α-D-galactose | [4] |
| Glycosyl Acceptor | Protected Glucose Derivative (e.g., Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside) | |
| Promoter | Silver Carbonate or Cadmium Carbonate | [4] |
| Solvent | Toluene or Dichloromethane (B109758) | [4] |
| Reaction Time | 6-18 hours | [3][4] |
| Temperature | Reflux | [3][4] |
| Approximate Yield | 50-60% | [4] |
Table 3: Zemplén Deacetylation (Deprotection)
| Parameter | Value | Reference |
| Starting Material | Peracetylated Disaccharide | [5] |
| Reagent | Sodium Methoxide (B1231860) (catalytic) | [5] |
| Solvent | Anhydrous Methanol (B129727) | [5] |
| Reaction Time | 1-4 hours | [6] |
| Temperature | 0 °C to Room Temperature | [5] |
| Approximate Yield | Quantitative | [6] |
Experimental Protocols
Protocol 1: Synthesis of Acetobromo-α-D-galactose (Glycosyl Donor)
This protocol describes the conversion of β-D-galactose pentaacetate to the more reactive glycosyl bromide, a key intermediate for the Koenigs-Knorr glycosylation.
Materials:
-
β-D-Galactose pentaacetate
-
33% Hydrogen bromide in glacial acetic acid
-
Anhydrous dichloromethane
-
Ice-cold saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve β-D-galactose pentaacetate in a minimal amount of anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% hydrogen bromide in glacial acetic acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane and carefully pour it into a separatory funnel containing ice-cold saturated aqueous sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetobromo-α-D-galactose.
Protocol 2: Koenigs-Knorr Glycosylation to form a Protected Disaccharide
This protocol details the coupling of the glycosyl donor with a protected glucose acceptor to form a disaccharide.
Materials:
-
Acetobromo-α-D-galactose (Glycosyl Donor)
-
Protected Glucose Acceptor (e.g., Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside)
-
Cadmium Carbonate (Promoter)
-
Anhydrous Toluene
-
Round-bottom flask with a Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, add the protected glucose acceptor and cadmium carbonate in anhydrous toluene.
-
Heat the mixture to reflux to azeotropically remove any traces of water.
-
In a separate flask, dissolve the acetobromo-α-D-galactose in anhydrous toluene.
-
Slowly add the solution of the glycosyl donor to the refluxing mixture of the acceptor and promoter.
-
Continue to heat the reaction mixture under reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the cadmium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the protected disaccharide.
Protocol 3: Zemplén Deacetylation of the Disaccharide
This final step involves the removal of all acetate (B1210297) protecting groups to yield the unprotected disaccharide.
Materials:
-
Protected Disaccharide
-
Anhydrous Methanol
-
Sodium methoxide solution (catalytic amount)
-
Amberlite IR-120 H+ resin
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the protected disaccharide in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all starting material is consumed.
-
Neutralize the reaction mixture by adding Amberlite IR-120 H+ resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected disaccharide.
Mandatory Visualizations
Caption: General workflow for oligosaccharide synthesis.
Caption: Role of N-Acetyllactosamine in cell signaling.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [mdpi.com]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: β-D-Galactose Pentaacetate as a Glycosyl Donor in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Galactose pentaacetate is a versatile and stable glycosyl donor frequently employed in chemical synthesis.[1] As a protected form of D-galactose, its acetyl groups enhance its stability and solubility in organic solvents, making it a valuable building block for the synthesis of a wide array of glycoconjugates, oligosaccharides, and other galactose-containing molecules.[1] This document provides detailed application notes and experimental protocols for the use of β-D-galactose pentaacetate as a glycosyl donor in reactions catalyzed by common Lewis acids.
The primary application of β-D-galactose pentaacetate in chemical synthesis is as a precursor for the formation of glycosidic bonds. This is typically achieved through activation with a Lewis acid, which facilitates the departure of the anomeric acetate (B1210297) group and the subsequent attack by a nucleophilic acceptor, such as an alcohol, phenol, or a protected amino acid. The stereochemical outcome of the glycosylation reaction can often be controlled by the choice of Lewis acid, solvent, and reaction temperature.
Key Applications
-
Oligosaccharide Synthesis: Used as a fundamental building block for the construction of complex oligosaccharides.[1]
-
Glycoconjugate Chemistry: Enables the synthesis of glycolipids, glycoproteins, and other glycoconjugates for studying biological processes like cell recognition and immune responses.[1]
-
Drug Development: Incorporated into drug molecules to improve solubility, bioavailability, and for targeted drug delivery.[1]
-
Biochemical Research: Utilized in studies related to enzyme kinetics and metabolic pathway analysis.[1]
Chemical Properties
| Property | Value |
| CAS Number | 4163-60-4 |
| Molecular Formula | C₁₆H₂₂O₁₁ |
| Molecular Weight | 390.34 g/mol |
| Appearance | White crystalline powder |
| Purity | Typically ≥98% |
Experimental Protocols
General Workflow for Lewis Acid-Catalyzed Glycosylation
The following diagram outlines a general experimental workflow for a typical Lewis acid-catalyzed glycosylation reaction using β-D-galactose pentaacetate.
Caption: A generalized experimental workflow for Lewis acid-catalyzed glycosylation.
Protocol 1: Glycosylation of an Alcohol (Benzyl Alcohol) using BF₃·OEt₂
This protocol describes the synthesis of benzyl (B1604629) 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside.
Materials:
-
β-D-Galactose pentaacetate
-
Benzyl alcohol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve β-D-galactose pentaacetate (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous CH₂Cl₂.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of triethylamine until the solution is neutral.
-
Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.
Quantitative Data:
| Acceptor | Lewis Acid | Solvent | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| Benzyl Alcohol | BF₃·OEt₂ | CH₂Cl₂ | 2-4 | 75-85 | Predominantly β |
Protocol 2: Glycosylation of a Phenol (p-Nitrophenol) using SnCl₄
This protocol details the synthesis of p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside.
Materials:
-
β-D-Galactose pentaacetate
-
p-Nitrophenol
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Toluene and Acetone for chromatography
Procedure:
-
To a solution of β-D-galactose pentaacetate (1.0 eq) and p-nitrophenol (1.1 eq) in anhydrous CH₂Cl₂, add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C and add SnCl₄ (1.2 eq) dropwise.
-
Allow the reaction to proceed at 0 °C to room temperature for 3-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with water.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography using a toluene/acetone gradient to yield the product.
Quantitative Data:
| Acceptor | Lewis Acid | Solvent | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| p-Nitrophenol | SnCl₄ | CH₂Cl₂ | 3-6 | 80-90 | Predominantly β |
Protocol 3: Glycosylation of a Protected Amino Acid (Boc-Ser-OMe) using TMSOTf
This protocol outlines the synthesis of the corresponding O-glycosylated serine derivative.
Materials:
-
β-D-Galactose pentaacetate
-
Boc-L-Serine methyl ester (Boc-Ser-OMe)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Boc-Ser-OMe (1.5 eq) and β-D-galactose pentaacetate (1.0 eq) in anhydrous CH₂Cl₂. Add activated 4 Å molecular sieves and stir for 30 minutes.
-
Cool the mixture to -20 °C.
-
Add TMSOTf (0.2 eq) dropwise.
-
Stir the reaction at -20 °C for 1-2 hours, monitoring its progress by TLC.
-
Quench the reaction with triethylamine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through celite.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography using a hexane/ethyl acetate gradient.
Quantitative Data:
| Acceptor | Lewis Acid | Solvent | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| Boc-Ser-OMe | TMSOTf | CH₂Cl₂ | 1-2 | 60-75 | Mixture of anomers |
Reaction Mechanism and Stereoselectivity
The stereochemical outcome of glycosylation reactions with β-D-galactose pentaacetate is influenced by the nature of the Lewis acid and the participation of the C2-acetyl group.
Caption: Factors influencing the stereochemical outcome of glycosylation.
Neighboring group participation by the acetyl group at the C-2 position often leads to the formation of a dioxolanylium intermediate, which directs the incoming nucleophile to attack from the opposite face, resulting in the thermodynamically favored 1,2-trans (β) glycoside. However, the use of stronger Lewis acids like TMSOTf can promote the formation of a more planar oxocarbenium ion, which can be attacked from either face, often leading to a mixture of α and β anomers, with the α-anomer being the kinetic product.[2] The choice of a non-participating solvent can also favor the formation of the α-anomer.
References
Application Notes and Protocols for Glycosylation with β-D-Galactose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of β-D-galactose pentaacetate in the synthesis of glycoconjugates. As a stable, protected form of galactose, β-D-galactose pentaacetate is a key building block in carbohydrate chemistry, enabling the synthesis of oligosaccharides, glycopeptides, and other glycoconjugates with applications in drug development, glycobiology, and materials science.[1][2][3][4]
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins, lipids, or other organic molecules, is a critical post-translational modification that plays a fundamental role in a wide range of biological processes, including cell-cell recognition, signaling, and immune responses.[5][6] The ability to chemically synthesize complex glycoconjugates is therefore essential for studying these processes and for the development of novel therapeutics and diagnostics.
β-D-Galactose pentaacetate (1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose) is a versatile and commonly used glycosyl donor in chemical glycosylation.[1][7] Its acetyl protecting groups enhance its stability and shelf-life, while allowing for controlled activation under specific reaction conditions, typically in the presence of a Lewis acid catalyst.[1][2] This document provides detailed experimental protocols for performing glycosylation reactions using β-D-galactose pentaacetate with various glycosyl acceptors, along with quantitative data to guide reaction optimization.
Key Applications
-
Synthesis of Oligosaccharides and Polysaccharides: Building blocks for complex carbohydrate structures.
-
Glycopeptide and Glycoprotein Synthesis: For studying protein function and developing therapeutic proteins with improved properties.[4][8][9]
-
Drug Discovery and Development: Modification of small molecules with galactose moieties can improve their pharmacokinetic and pharmacodynamic properties.[2]
-
Biochemical Probes: Synthesis of labeled glycans to study carbohydrate-protein interactions and enzyme activity.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of β-D-galactose pentaacetate and its use in a typical Lewis acid-catalyzed glycosylation reaction.
Protocol 1: Synthesis of β-D-Galactose Pentaacetate
This protocol describes the acetylation of D-galactose to yield β-D-galactose pentaacetate.
Materials:
-
D-galactose
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of acetic anhydride (30 mL, 0.3005 mol), add anhydrous sodium acetate (5 g, 0.0601 mol).
-
Heat the mixture to 70°C.
-
Slowly add dried D-galactose (10 g, 0.055 mol) to the heated solution.
-
Increase the temperature to 95°C and stir the reaction mixture for 18 hours.
-
After 18 hours, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a syrup.
-
Recrystallize the crude product from ethanol to yield pure β-D-galactose pentaacetate as a white crystalline solid. A typical yield is around 98%.[10]
Protocol 2: Lewis Acid-Catalyzed Glycosylation with an Alcohol Acceptor
This protocol outlines a general procedure for the glycosylation of an alcohol using β-D-galactose pentaacetate as the glycosyl donor and boron trifluoride etherate (BF₃·Et₂O) as the Lewis acid catalyst.
Materials:
-
β-D-Galactose pentaacetate (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a primary or secondary alcohol)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve β-D-galactose pentaacetate (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add boron trifluoride etherate (2.0 equiv) to the stirred solution.
-
Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction by adding triethylamine.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3 x volume) and then with brine (1 x volume).[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the desired glycoside.
Data Presentation
The choice of Lewis acid and reaction conditions can significantly impact the yield and stereoselectivity of the glycosylation reaction. The following tables summarize quantitative data from the literature for the glycosylation of various acceptors with peracetylated galactose donors.
Table 1: Comparison of Lewis Acids in Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| β-D-Galactose Pentaacetate | Allyl Alcohol | BF₃·Et₂O | DCM | 0 to RT | 16 | >90 (after reacetylation) | β-major | [11] |
| 1,2-cyclopropaneacetylated galactose | Methanol | TMSOTf | DCM | -78 to RT | 1 | 92 | 92:8 | [12] |
| 1,2-cyclopropaneacetylated galactose | Methanol | BF₃·Et₂O | DCM | -78 to RT | 1 | 85 | 15:85 | [12] |
| β-D-Glucose Pentaacetate | 4-Hydroxyacetophenone | AlCl₃ | Neat | 87 | 4.5 | - | - | [13] |
| β-D-Galactose Pentaacetate | Allyl Alcohol | SnCl₄ | DCM | Reflux | 20 | 54 | α-major | [10] |
Table 2: Glycosylation of Amino Acid Acceptors
| Glycosyl Donor | Amino Acid Acceptor | Lewis Acid / Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| β-GalNAc(Ac)₄ | Fmoc-Ser-OMe | Cu(OTf)₂ | DCE | Reflux | - | - | - | [9] |
| β-GalNAc(Ac)₄ | Fmoc-Thr-OMe | - | DCE | Reflux | 16 | 59 | 39:20 | [9] |
| ONPG | N-Z-Ser-OMe | β-galactosidase | Buffer | - | - | - | - | [8] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for a Lewis acid-catalyzed glycosylation reaction using β-D-galactose pentaacetate.
Caption: General workflow for Lewis acid-catalyzed glycosylation.
Signaling Pathway: Aberrant O-Glycosylation in Cancer
Aberrant glycosylation is a hallmark of cancer, impacting cell signaling, adhesion, and immune recognition.[1][3][14] This diagram illustrates how altered O-glycosylation can contribute to cancer progression.
Caption: Impact of aberrant O-glycosylation on cancer cell signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Enzymatic synthesis of some O-beta-D-digalactosyl glycopeptides, using beta-D-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosylation, galectins and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-linked glycosylation - Wikipedia [en.wikipedia.org]
- 7. beta-D-Galactose pentaacetate | 4163-60-4 | G-1781 [biosynth.com]
- 8. Enzymatic Synthesis of Galactosylated Serine/Threonine Derivatives by β-Galactosidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of O-glycosylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aberrant Glycosylation as Biomarker for Cancer: Focus on CD43 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-D-Galactose Pentaacetate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of β-D-galactose pentaacetate as a versatile pharmaceutical intermediate. This protected form of galactose offers enhanced stability and reactivity control, making it a crucial building block in the synthesis of a wide array of pharmaceutical agents and drug delivery systems.[1] The protocols detailed below are intended to guide researchers in leveraging this compound for the development of novel therapeutics.
Overview of β-D-Galactose Pentaacetate
β-D-Galactose pentaacetate is a fully acetylated derivative of D-galactose, where all hydroxyl groups are protected by acetyl esters. This protection strategy is essential in multi-step organic syntheses as it prevents unwanted side reactions and allows for regioselective modifications.[1]
Table 1: Physicochemical Properties of β-D-Galactose Pentaacetate
| Property | Value |
| CAS Number | 4163-60-4 |
| Molecular Formula | C₁₆H₂₂O₁₁ |
| Molecular Weight | 390.34 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 142-146 °C |
| Solubility | Soluble in ethanol, chloroform; insoluble in water |
| Purity (typical) | ≥98% |
Key Pharmaceutical Applications
The primary application of β-D-galactose pentaacetate in pharmaceutical development stems from its role as a precursor to galactosylated compounds. The galactose moiety can act as a targeting ligand for specific receptors in the body, particularly the asialoglycoprotein receptor (ASGPR) which is highly expressed on the surface of hepatocytes.[2][3][4] This enables the targeted delivery of drugs to the liver, enhancing therapeutic efficacy while minimizing off-target side effects.
Key therapeutic areas include:
-
Liver-Targeted Drug Delivery: Development of galactosylated nanoparticles and liposomes for treating liver diseases such as hepatitis, liver fibrosis, and hepatocellular carcinoma.[5][6][7][8]
-
Antiviral and Anticancer Agents: Synthesis of glycosylated prodrugs with improved pharmacological profiles. For instance, galactosylated derivatives of aspirin (B1665792) and epothilone (B1246373) B have shown enhanced anticancer activity.[9]
-
Central Nervous System (CNS) Drugs: Synthesis of compounds with potential inhibitory effects on the central nervous system.
-
Diagnostic Agents: Preparation of fluorogenic substrates for the detection and quantification of enzyme activity, such as β-galactosidase.[10][11][12]
Experimental Protocols
Protocol 1: Synthesis of a Galactosylated Drug Conjugate (Illustrative Example)
This protocol describes a general method for the glycosylation of a drug molecule containing a hydroxyl group using β-D-galactose pentaacetate as the starting material. The process involves the conversion of β-D-galactose pentaacetate to the more reactive glycosyl donor, acetobromogalactose, followed by a Koenigs-Knorr glycosylation reaction.[13][14]
Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide (Acetobromogalactose)
-
Materials: β-D-galactose pentaacetate, Hydrogen bromide (HBr) in acetic acid (33 wt. %).
-
Procedure:
-
Dissolve β-D-galactose pentaacetate (1.0 eq) in a minimal amount of anhydrous dichloromethane (B109758).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HBr in acetic acid (1.2 eq) dropwise with constant stirring.
-
Allow the reaction to stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with cold dichloromethane and wash sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetobromogalactose.
-
Step 2: Koenigs-Knorr Glycosylation of a Hydroxylated Drug
-
Materials: Acetobromogalactose, hydroxylated drug (aglycone), silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃), anhydrous dichloromethane, molecular sieves (4 Å).
-
Procedure:
-
To a solution of the hydroxylated drug (1.0 eq) in anhydrous dichloromethane, add activated 4 Å molecular sieves and stir for 30 minutes under an inert atmosphere (e.g., argon).
-
Add silver(I) oxide (1.5 eq) to the mixture.
-
Add a solution of acetobromogalactose (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at room temperature in the dark for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to obtain the acetylated galactosyl-drug conjugate.
-
Step 3: Deacetylation of the Galactosyl-Drug Conjugate (Zemplén Deacetylation)
-
Materials: Acetylated galactosyl-drug conjugate, anhydrous methanol, sodium methoxide (B1231860) solution (0.5 M in methanol).
-
Procedure:
-
Dissolve the acetylated conjugate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H⁺) resin.
-
Filter the resin and concentrate the filtrate under reduced pressure to yield the final deprotected galactosyl-drug conjugate.
-
Table 2: Representative Yields for Glycosylation Reactions
| Glycosylation Step | Typical Yield Range |
| Acetobromogalactose Synthesis | 85-95% |
| Koenigs-Knorr Glycosylation | 60-80% |
| Zemplén Deacetylation | >90% |
Protocol 2: Preparation of Galactosylated Chitosan (B1678972) for Liver-Targeted Nanoparticles
This protocol outlines the synthesis of galactosylated chitosan, a key component in liver-targeting drug delivery systems. The process involves the chemical coupling of a galactose derivative to chitosan.[15][16]
Step 1: Synthesis of Lactobionic Acid (from β-D-Galactose)
While many protocols start with commercially available lactobionic acid, it can be synthesized from lactose, which contains a galactose unit. For the purpose of this protocol, we will assume the use of commercially available lactobionic acid.
Step 2: Synthesis of Galactosylated Chitosan (GC)
-
Materials: Chitosan, Lactobionic acid (LA), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl), N-Hydroxysuccinimide (NHS), 2-(N-morpholino)ethanesulfonic acid (MES) buffer.
-
Procedure:
-
Dissolve chitosan (e.g., 1 g) in 1% acetic acid solution.
-
In a separate flask, dissolve lactobionic acid (e.g., 1.5 g), EDC-HCl (e.g., 1.2 g), and NHS (e.g., 0.7 g) in MES buffer (pH 6.0). Stir for 15 minutes to activate the carboxylic acid group of LA.
-
Add the activated LA solution to the chitosan solution and stir at room temperature for 24 hours.
-
Dialyze the reaction mixture against deionized water for 3 days to remove unreacted reagents.
-
Lyophilize the purified solution to obtain galactosylated chitosan as a white powder.
-
Table 3: Characterization of Galactosylated Chitosan
| Parameter | Method | Typical Result |
| Degree of Substitution | ¹H NMR Spectroscopy | 15-25% |
| Confirmation of Conjugation | FTIR Spectroscopy | Amide I and II bands appear |
| Molecular Weight | Gel Permeation Chromatography | Varies with starting chitosan |
Protocol 3: Synthesis of 4-Methylumbelliferyl-β-D-galactopyranoside (MUG)
This protocol details the synthesis of a fluorogenic substrate for β-galactosidase using a modified Koenigs-Knorr reaction.[10][11][17]
-
Materials: Acetobromogalactose (from Protocol 1, Step 1), 4-methylumbelliferone (B1674119), Silver(I) carbonate, Anhydrous quinoline, Anhydrous toluene.
-
Procedure:
-
To a mixture of 4-methylumbelliferone (1.0 eq) and silver(I) carbonate (1.5 eq) in anhydrous toluene, add a solution of acetobromogalactose (1.2 eq) in anhydrous toluene.
-
Add a catalytic amount of anhydrous quinoline.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture and wash the solid residue with toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the acetylated product.
-
Deacetylate the product using the Zemplén deacetylation method (Protocol 1, Step 3) to yield 4-methylumbelliferyl-β-D-galactopyranoside.
-
Table 4: Product Specifications for 4-Methylumbelliferyl-β-D-galactopyranoside
| Parameter | Specification |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Fluorescence (upon hydrolysis) | Blue fluorescence (Ex/Em ~365/445 nm) |
Visualization of Mechanisms and Workflows
Signaling Pathway: ASGPR-Mediated Endocytosis
The asialoglycoprotein receptor (ASGPR) on hepatocytes recognizes terminal galactose or N-acetylgalactosamine residues of circulating glycoproteins, leading to their internalization via clathrin-mediated endocytosis.[2][3] This pathway is exploited for liver-targeted drug delivery.
Caption: ASGPR-mediated endocytosis pathway for liver-targeted drug delivery.
Experimental Workflow: Liver-Targeted Nanoparticle Drug Delivery
This workflow illustrates the key steps in the development and application of a liver-targeted drug delivery system using galactosylated nanoparticles.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Galactose receptor-mediated hepatic targeting system: engineering of quinary cationic liposomes for resveratrol delivery against hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glycosynth - 4-Methylumbelliferyl beta-D-galactopyranoside [glycosynth.co.uk]
- 12. caymanchem.com [caymanchem.com]
- 13. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 16. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 17. Enzymatic synthesis of 4-methylumbelliferyl (1-->3)-beta-D-glucooligosaccharides-new substrates for beta-1,3-1,4-D-glucanase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Characterization of β-D-Galactose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-galactose pentaacetate is a fully acetylated derivative of D-galactose, a monosaccharide of significant interest in glycobiology and pharmaceutical development. Its peracetylated form serves as a key intermediate in the synthesis of various glycoconjugates, oligosaccharides, and galactose-containing drugs. The precise structural elucidation of this compound is paramount for quality control and for understanding its reactivity in subsequent chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of β-D-galactose pentaacetate, providing detailed information about its stereochemistry and the connectivity of its constituent atoms.
These application notes provide a comprehensive guide to the NMR characterization of β-D-galactose pentaacetate, including detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. The presented data and methodologies are intended to assist researchers in the structural verification and purity assessment of this important carbohydrate derivative.
Data Presentation
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants for β-D-galactose pentaacetate, typically recorded in deuterated chloroform (B151607) (CDCl₃) at ambient temperature. These values are compiled from various sources and represent typical assignments.[1][2]
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for β-D-Galactose Pentaacetate in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.71 | d | 8.3 (J₁,₂) |
| H-2 | 5.10 | dd | 8.3 (J₁,₂), 10.5 (J₂,₃) |
| H-3 | 5.34 | dd | 10.5 (J₂,₃), 3.4 (J₃,₄) |
| H-4 | 5.43 | d | 3.4 (J₃,₄) |
| H-5 | 4.08 | t | 6.6 (J₅,₆a), 6.6 (J₅,₆b) |
| H-6a | 4.16 | dd | 11.1 (J₆a,₆b), 6.8 (J₅,₆a) |
| H-6b | 4.14 | dd | 11.1 (J₆a,₆b), 6.4 (J₅,₆b) |
| Ac-1 | 2.17 | s | - |
| Ac-2 | 2.00 | s | - |
| Ac-3 | 2.05 | s | - |
| Ac-4 | 2.13 | s | - |
| Ac-6 | 2.05 | s | - |
Table 2: ¹³C NMR Chemical Shifts for β-D-Galactose Pentaacetate in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 90.4 |
| C-2 | 68.3 |
| C-3 | 70.8 |
| C-4 | 66.9 |
| C-5 | 71.3 |
| C-6 | 61.5 |
| C=O (Acetyl) | 169.1, 169.4, 170.1, 170.2, 170.4 |
| CH₃ (Acetyl) | 20.5, 20.6, 20.7, 20.8, 20.9 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrument and sample concentration.
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of β-D-galactose pentaacetate and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy
-
Purpose: To determine the chemical environment and connectivity of protons.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Key Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Spectral Width (SW): 10-12 ppm (centered around 5 ppm)
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16
-
-
Processing Parameters:
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz).
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
¹³C NMR Spectroscopy
-
Purpose: To identify the number of unique carbon atoms and their chemical environments.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Key Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Spectral Width (SW): 200-220 ppm (centered around 100 ppm)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
-
Processing Parameters:
-
Apply an exponential window function (e.g., line broadening of 1-2 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, typically those on adjacent carbons.
-
Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Key Acquisition Parameters:
-
Spectral Width (SW) in F1 and F2: 10-12 ppm
-
Number of Increments in F1 (TD1): 256-512
-
Number of Scans (NS) per Increment: 2-4
-
Relaxation Delay (D1): 1-2 seconds
-
-
Processing Parameters:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Zero-fill in the F1 dimension to improve resolution.
-
Fourier transform in both dimensions.
-
Symmetrize the spectrum if necessary.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons.
-
Pulse Program: A standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2 on Bruker instruments).
-
Key Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): 10-12 ppm
-
Spectral Width (SW) in F1 (¹³C): 100-120 ppm (focused on the aliphatic region)
-
Number of Increments in F1 (TD1): 128-256
-
Number of Scans (NS) per Increment: 4-8
-
Relaxation Delay (D1): 1-2 seconds
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
-
Processing Parameters:
-
Apply a squared sine-bell window function in both dimensions.
-
Zero-fill in the F1 dimension.
-
Fourier transform in both dimensions.
-
Visualization of Structure and NMR Workflow
The following diagrams illustrate the structure of β-D-galactose pentaacetate and the general workflow for its NMR characterization.
Caption: Structure of β-D-galactose pentaacetate.
Caption: General workflow for NMR characterization.
Caption: Key COSY correlations in β-D-galactose pentaacetate.
References
Application Note: HPLC Analysis for Purity Assessment of beta-D-galactose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-galactose pentaacetate (β-D-GPA) is a fully protected derivative of D-galactose, widely utilized as a key intermediate in the synthesis of oligosaccharides, glycoconjugates, and various pharmaceutical compounds.[1][2] The purity of β-D-GPA is critical for the successful synthesis of these complex molecules and for ensuring the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of β-D-GPA.[2]
This application note provides a detailed protocol for the purity assessment of β-D-GPA using reversed-phase HPLC (RP-HPLC) with UV detection. The primary potential impurity in the synthesis of β-D-GPA is its anomer, alpha-D-galactose pentaacetate (α-D-GPA), along with any incompletely acetylated galactose species.[1][2] This method is designed to effectively separate β-D-GPA from its α-anomer and other related impurities.
Experimental Workflow
The experimental workflow for the HPLC analysis of this compound is outlined below.
Caption: Experimental workflow for HPLC purity analysis.
Experimental Protocols
Materials and Reagents
-
This compound (β-D-GPA) sample
-
This compound reference standard (≥99.5% purity)
-
alpha-D-galactose pentaacetate (α-D-GPA) reference standard (for peak identification)
-
HPLC grade methanol
-
HPLC grade water
-
Acetonitrile (B52724) (for sample dissolution)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm). A PFP stationary phase is recommended for optimal separation of the anomers.
-
Mobile Phase: Isocratic elution with 60% Methanol and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60 °C.[3]
-
Detection: UV at 225 nm.[3]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
Preparation of Standard and Sample Solutions
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the β-D-GPA reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the β-D-GPA sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
α-Anomer Identification Solution (Optional):
-
Prepare a separate solution of the α-D-GPA reference standard in acetonitrile (0.5 mg/mL).
-
Alternatively, a mixed standard of both α- and β-anomers can be prepared to confirm the elution order.
Data Presentation and Purity Calculation
The purity of the β-D-GPA sample is determined by the area percent method. The area of the main peak (β-D-GPA) is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of β-D-GPA Peak / Total Area of All Peaks) x 100
Typical Chromatographic Data
The following table summarizes the expected retention times and peak areas for a sample of β-D-GPA containing the α-anomer as an impurity. These values are illustrative and may vary depending on the specific HPLC system and column used.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area (%) |
| 1 | α-D-galactose pentaacetate | 6.8 | 150 | 1.2 |
| 2 | This compound | 8.2 | 12350 | 98.8 |
Logical Relationships in Purity Assessment
The following diagram illustrates the logical flow for assessing the purity of a β-D-GPA sample.
Caption: Logical flow of purity assessment.
Conclusion
This application note provides a comprehensive and detailed protocol for the purity assessment of this compound by RP-HPLC. The described method is capable of separating the beta-anomer from its primary impurity, the alpha-anomer, allowing for accurate quantification of purity. This protocol is a valuable tool for researchers, scientists, and drug development professionals involved in the synthesis and quality control of β-D-GPA and its derivatives.
References
Application Notes and Protocols for the Deprotection of β-D-Galactose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common deprotection strategies for β-D-galactose pentaacetate, a crucial step in various synthetic pathways in carbohydrate chemistry and drug development. The choice of deprotection method is critical as it depends on the desired outcome, whether complete or regioselective deprotection, and the sensitivity of other functional groups within the molecule. This document outlines three primary strategies: Zemplén (basic) deacetylation, acidic hydrolysis, and enzymatic deprotection, offering detailed protocols and comparative data to guide the selection of the most appropriate method.
Introduction to Deprotection Strategies
β-D-Galactose pentaacetate is a protected form of galactose, rendering it soluble in organic solvents and allowing for selective modifications at other positions. The acetyl protecting groups are typically removed to yield the free hydroxyl groups, a process known as deprotection or deacetylation. This step is fundamental in the synthesis of oligosaccharides, glycoconjugates, and other galactose-containing target molecules.[1][2][3] The selection of a deprotection strategy is dictated by the desired regioselectivity and the compatibility with other protecting groups present in the substrate.
Deprotection Methodologies
Zemplén (Basic) Deacetylation for Complete Deprotection
The Zemplén deacetylation is a widely used and highly efficient method for the complete removal of acetyl groups from peracetylated sugars. It employs a catalytic amount of a strong base, typically sodium methoxide (B1231860), in an alcoholic solvent like methanol (B129727). The reaction is generally fast and proceeds to completion under mild conditions, making it a preferred method when full deprotection is desired.
Quantitative Data for Zemplén Deacetylation
| Reagent | Substrate | Solvent | Temperature | Time | Yield |
| 0.1 eq. NaOH or NaOMe | Penta-acetyl-galactoside | Methanol | Room Temp. | 2-12 h | Quantitative |
Experimental Protocol: Zemplén Deacetylation
-
Dissolution: Dissolve β-D-galactose pentaacetate (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq of a 0.5 M solution in methanol) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed. The deacetylated galactose product will have a significantly lower Rf value.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin (e.g., Dowex 50W-X8) until the pH is neutral.
-
Work-up: Filter the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude D-galactose.
-
Purification: If necessary, the product can be further purified by recrystallization or silica (B1680970) gel chromatography.
Acidic Hydrolysis for Deprotection
Acidic hydrolysis provides an alternative to basic conditions for the removal of acetyl groups. This method is particularly useful when the molecule contains base-labile functionalities. However, care must be taken as acidic conditions can lead to the cleavage of glycosidic bonds if not properly controlled. Both complete and regioselective deprotection can be achieved under acidic conditions by tuning the reagents and reaction parameters.
Quantitative Data for Acidic Deprotection
| Reagent | Substrate | Solvent | Temperature | Time | Yield | Product |
| AlCl₃ | β-D-Galactose pentaacetate | - | 110 °C | Several hours | Not specified | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose |
| Trifluoroacetic Acid (TFA) | Acetonide-protected galactose derivative | DCM/H₂O | Room Temp. | 45 min | Not specified | Deprotected galactose derivative |
Experimental Protocol: Selective Anomeric Deacetylation with Lewis Acid
This protocol is adapted from a similar procedure for β-D-glucose pentaacetate and results in the selective removal of the anomeric acetyl group.[4]
-
Reaction Setup: In a reaction vessel, combine β-D-galactose pentaacetate (1.0 eq) and aluminum chloride (AlCl₃, 2.25 eq).
-
Reaction Conditions: Heat the mixture to 110 °C under vacuum.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: After completion, the resulting solid is pulverized and can be directly loaded onto a short silica gel column.
-
Purification: Elute the column with a suitable solvent system (e.g., hexane/EtOAc) to afford 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose.
Regioselective Anomeric Deacetylation
In many synthetic strategies, it is desirable to selectively deprotect the anomeric position to allow for subsequent glycosylation reactions. Several methods have been developed to achieve this with high regioselectivity.
Quantitative Data for Regioselective Anomeric Deacetylation
| Reagent | Substrate | Solvent | Temperature | Time | Yield |
| Benzylamine (B48309) | β-D-Galactose pentaacetate | THF | Room Temp. | 16 h | 38% |
| Hydrazine Acetate | Per-O-acetylated 6-deoxy-6-fluoro-D-galactose | Not specified | Not specified | Not specified | 49% |
| Cesium Fluoride (CsF) | β-D-Galactose pentaacetate | PEG-400 | Room Temp. | 1 h | 85% |
Experimental Protocol: Anomeric Deacetylation with Benzylamine [5]
-
Dissolution: Dissolve β-D-galactose pentaacetate (1.0 eq) in tetrahydrofuran (B95107) (THF).
-
Reaction Initiation: Add benzylamine to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture and purify by column chromatography to yield the anomerically deprotected product.
Enzymatic Deprotection
Enzymatic deprotection offers a mild and highly selective alternative to chemical methods.[6] Lipases are commonly used to catalyze the hydrolysis of acetyl groups under neutral pH and at room temperature, which is advantageous for substrates with sensitive functional groups.
Quantitative Data for Enzymatic Deprotection
| Enzyme | Substrate | pH | Temperature | Yield |
| Amano Lipase A from Aspergillus niger | Acetylated β-glycopyranosides (e.g., galactose) | 7 | 25 °C | 75-80% |
Experimental Protocol: Enzymatic Deacetylation [6]
-
Enzyme Solution Preparation: Prepare a solution of Amano Lipase A from Aspergillus niger in a suitable buffer (e.g., phosphate (B84403) buffer) at pH 7.
-
Substrate Addition: Add the β-D-galactose pentaacetate to the enzyme solution. The substrate may need to be dissolved in a minimal amount of a co-solvent like DMSO or methanol before addition.
-
Reaction Conditions: Incubate the reaction mixture at 25 °C with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the deacetylation by TLC or HPLC.
-
Work-up: Once the desired level of deprotection is achieved, the enzyme can be denatured by heating or removed by filtration (if immobilized). The aqueous solution is then typically extracted with an organic solvent to isolate the partially or fully deacetylated product.
-
Purification: The product can be purified by column chromatography.
Visualization of Deprotection Workflows
Diagram 1: General Deprotection Strategies
References
- 1. nbinno.com [nbinno.com]
- 2. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. beta-D-Galactose pentaacetate | 4163-60-4 | G-1781 [biosynth.com]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Beta-D-Galactose Pentaacetate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of beta-D-galactose pentaacetate as a precursor for developing targeted drug delivery systems. The protocols detailed below offer step-by-step guidance for the synthesis of galactosylated drug carriers, including nanoparticles, liposomes, and micelles, designed to enhance therapeutic efficacy through targeted delivery, primarily to hepatocytes and certain cancer cells expressing asialoglycoprotein receptors (ASGP-R).
Application Notes
This compound is a protected form of galactose, offering enhanced stability and solubility in organic solvents, making it an excellent starting material for the synthesis of various glycoconjugates.[1][2] In drug delivery, the acetyl groups are typically removed to expose the hydroxyl groups of galactose, which can then be covalently attached to a drug delivery vehicle. This galactosylation strategy is employed to leverage the natural biological recognition of galactose by ASGP-receptors, which are abundantly expressed on the surface of hepatocytes and certain types of cancer cells. This interaction facilitates receptor-mediated endocytosis, leading to the targeted delivery of therapeutic agents.[3][4]
The primary applications of this compound in drug delivery include:
-
Targeted Drug Delivery to the Liver: By functionalizing nanoparticles, liposomes, or micelles with galactose residues derived from this compound, drugs can be specifically delivered to liver cells for the treatment of liver diseases, such as hepatitis, liver fibrosis, and hepatocellular carcinoma.
-
Cancer Therapy: Various cancer cells, particularly those of hepatic origin, overexpress ASGP-receptors. Galactosylated drug delivery systems can be used to target these cells, thereby increasing the intracellular concentration of chemotherapeutic agents and reducing off-target toxicity.
-
Gene Delivery: The targeted nature of galactosylated carriers can also be exploited for the delivery of genetic material (e.g., siRNA, plasmid DNA) to specific cells for gene therapy applications.
The use of this compound as a precursor allows for a controlled and reproducible synthesis of these targeted drug delivery systems.
Quantitative Data on Galactosylated Drug Delivery Systems
The following tables summarize representative quantitative data for various galactosylated drug delivery systems. While these systems may not have all been synthesized starting specifically from this compound, they utilize galactose derivatives for targeting and provide a useful reference for the expected physicochemical properties.
Table 1: Physicochemical Properties of Galactosylated Nanoparticles
| Nanoparticle Type | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Galactosylated Albumin Nanoparticles | Cimetidine | Not Reported | Not Reported | 3.80 - 19.08 | Not Reported | [4] |
| Galactose-functionalized Micelles | RSPP050 | Not Reported | -37.17 ± 0.63 | 10.91 ± 0.19 | Not Reported | [5] |
| Galactosylated Chitosan Nanoparticles | Dexamethasone | 170 | Not Reported | Not Reported | >85 | [6] |
| Polymer-DOX Conjugate Nanoparticles | Doxorubicin | 54.84 ± 0.58 | Not Reported | Not Reported | Not Reported |
Table 2: Physicochemical Properties of Galactosylated Liposomes
| Liposome Composition | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOPC/Chol/Glycosylated Amphiphile | Resveratrol | ~100-120 | +20 to +27 | 79-90 | |
| Galactosylated Cationic Liposomes | Doxorubicin & siRNA | ~122 | +9.4 | Not Reported | |
| Galactosylated Liposomes | Curcumol | ~150-250 | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Deacetylation of this compound (Zemplén Deacetylation)
This protocol describes the removal of the acetyl protecting groups from this compound to yield galactose, which can then be used for conjugation.
Materials:
-
This compound
-
Anhydrous methanol (B129727)
-
Sodium methoxide (B1231860) (catalytic amount)
-
Amberlite® IR120 H+ resin (or other acidic resin)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until all the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite® IR120 H+ resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and the washings and evaporate the solvent under reduced pressure to obtain the deacetylated galactose.
Workflow for Deacetylation of this compound
Caption: A flowchart illustrating the Zemplén deacetylation process.
Protocol 2: Preparation of Galactosylated Nanoparticles
This protocol outlines the general steps for preparing galactosylated polymeric nanoparticles. The deacetylated galactose from Protocol 1 would first need to be chemically activated (e.g., by converting a hydroxyl group to a more reactive group) or the nanoparticle surface would need to be functionalized with groups that can react with the hydroxyls of galactose.
Materials:
-
Polymer (e.g., PLGA, Chitosan)
-
Drug to be encapsulated
-
Deacetylated galactose (from Protocol 1)
-
Coupling agents (e.g., EDC, NHS)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Aqueous solution (e.g., PVA solution, water)
-
Dialysis membrane
-
Lyophilizer
Procedure:
-
Nanoparticle Formation (Emulsion-Solvent Evaporation Method): a. Dissolve the polymer and the drug in a suitable organic solvent. b. Emulsify this organic phase into an aqueous solution containing a stabilizer (e.g., PVA) by sonication or homogenization. c. Stir the resulting emulsion overnight to allow for the evaporation of the organic solvent and the formation of solid nanoparticles. d. Collect the nanoparticles by centrifugation and wash them to remove the excess stabilizer and unencapsulated drug.
-
Surface Activation of Nanoparticles: a. Resuspend the nanoparticles in a suitable buffer. b. Add coupling agents like EDC and NHS to activate the surface functional groups (e.g., carboxyl groups on PLGA).
-
Conjugation of Galactose: a. Add the deacetylated galactose solution to the activated nanoparticle suspension. b. Allow the reaction to proceed for several hours at room temperature with gentle stirring.
-
Purification: a. Purify the galactosylated nanoparticles by dialysis against deionized water to remove unreacted galactose and coupling agents. b. Lyophilize the purified nanoparticles for long-term storage.
Experimental Workflow for Galactosylated Nanoparticle Synthesis
Caption: A schematic of the synthesis of galactosylated nanoparticles.
Signaling Pathway
ASGP Receptor-Mediated Endocytosis
The targeting mechanism of galactosylated drug delivery systems relies on the recognition of galactose residues by the asialoglycoprotein receptor (ASGP-R) on the cell surface. This binding event triggers clathrin-mediated endocytosis, a process by which the cell internalizes molecules by the inward budding of the plasma membrane.
The key steps are:
-
Binding: The galactosylated nanoparticle binds to the ASGP-R on the cell surface.
-
Clathrin-Coated Pit Formation: The receptor-nanoparticle complexes cluster in specialized regions of the plasma membrane called clathrin-coated pits.
-
Vesicle Formation: The coated pit invaginates and pinches off to form a clathrin-coated vesicle containing the nanoparticle.
-
Uncoating and Early Endosome Fusion: The clathrin coat disassembles, and the vesicle fuses with an early endosome.
-
Sorting in CURL: Within the compartment for uncoupling of receptor and ligand (CURL), the acidic environment causes the dissociation of the nanoparticle from the receptor. The receptors are then recycled back to the cell surface.[4]
-
Late Endosome and Lysosome Fusion: The nanoparticle is trafficked to late endosomes and then to lysosomes.
-
Drug Release: The harsh environment of the lysosome (low pH and enzymes) facilitates the degradation of the nanoparticle and the release of the encapsulated drug into the cytoplasm.
Diagram of ASGP Receptor-Mediated Endocytosis
Caption: The cellular uptake pathway of galactosylated nanoparticles.
References
- 1. Cell biology of the asialoglycoprotein receptor system: a model of receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recycling of the asialoglycoprotein receptor: biochemical and immunocytochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Targeting of nanoparticles to the clathrin-mediated endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving beta-D-Galactose Pentaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-D-galactose pentaacetate is a protected form of galactose, a monosaccharide of significant importance in various biological processes.[1][2] Its acetylated form enhances stability and solubility in organic solvents, making it a key intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and therapeutic agents.[1][3][4] Enzymatic reactions, particularly deacetylation, offer a mild and highly selective alternative to chemical methods for the deprotection of this compound.[5] This approach minimizes the need for harsh reagents and complex purification steps, aligning with the principles of green chemistry.[5] Lipases and esterases are the primary classes of enzymes employed for these transformations, demonstrating remarkable chemo-, regio-, and stereoselectivity.[5][6] These application notes provide an overview of the enzymatic deacetylation of this compound and detailed protocols for its application.
Applications
Enzymatic deacetylation of this compound is a versatile tool with several key applications in research and development:
-
Carbohydrate Chemistry: It serves as a fundamental step in the synthesis of oligosaccharides and glycoconjugates.[1][7] The ability to selectively deprotect specific hydroxyl groups allows for the controlled formation of glycosidic bonds in the synthesis of complex carbohydrate structures that are vital for studying biological processes like cell recognition and immune responses.[1]
-
Pharmaceutical Development: As a pharmaceutical intermediate, this compound is used in the development of various therapeutic agents.[1][8] Enzymatic deprotection can be a crucial step in the synthesis of galactose-containing drugs, improving their bioavailability and solubility.[1]
-
Biochemical Research: In biochemical studies, this compound can be used to investigate enzyme kinetics and metabolic pathways.[1][2] The controlled release of galactose through enzymatic deacetylation can be used to study carbohydrate metabolism and its role in biological systems.[2]
Data Presentation
The efficiency of enzymatic deacetylation of peracetylated sugars is dependent on the choice of enzyme, substrate, and reaction conditions. The following tables summarize the performance of various enzymes in the deprotection of acetylated sugars, which can be extrapolated for this compound.
Table 1: Complete Deacetylation of Peracetylated Sugars
| Substrate | Enzyme | pH | Temp (°C) | Time | Yield (%) |
| Peracetylated α-Glucose | Amano Lipase (B570770) A (Aspergillus niger) | 7.0 | 25 | - | >99 |
| Peracetylated Lactose | Lipase from Aspergillus niger | 7.0 | 30 | 30 min | High |
| Peracetylated Cellobiose | Lipase from Aspergillus niger | 7.0 | 30 | 30 min | High |
Note: Data for peracetylated glucose and disaccharides are presented as representative examples of the high efficiency of complete deacetylation by lipases. Similar high yields are expected for this compound under similar conditions.[5][9]
Table 2: Regioselective Deacetylation of Peracetylated Sugars
| Substrate | Enzyme | Conditions | Position of Deacetylation | Product |
| Peracetylated α-D-glucopyranose | Candida cylindracea lipase (immobilized) | Neutral pH | C-4 | 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose |
| Peracetylated α-D-glucopyranose | Candida cylindracea lipase (immobilized) | Acidic pH | C-6 | Intermediate for oligosaccharide synthesis |
| Peracetylated Disaccharides | Lipase from Aspergillus niger | Aqueous buffer, 30 min | C-1 | Heptaacetates with a free hydroxyl at C-1 |
Note: The regioselectivity is highly dependent on the enzyme and the reaction conditions, allowing for the synthesis of specific, partially acetylated intermediates.[9][10]
Experimental Protocols
Protocol 1: Complete Deacetylation of this compound using Amano Lipase A
This protocol describes the complete removal of all five acetyl groups from this compound to yield beta-D-galactose.
Materials:
-
This compound
-
Amano Lipase A (from Aspergillus niger)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for TLC and column chromatography (e.g., ethyl acetate/hexane mixture)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Substrate Solubilization: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or methanol) and add it to the phosphate buffer (0.1 M, pH 7.0). The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.
-
Enzymatic Reaction: Add Amano Lipase A to the substrate solution. A typical enzyme-to-substrate ratio is 1:1 to 1:10 (w/w).
-
Incubation: Incubate the reaction mixture at 25°C with gentle stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of the product spot at the baseline (due to the high polarity of galactose) indicates the completion of the reaction.
-
Reaction Quenching: Once the reaction is complete, quench it by heating the mixture to denature the enzyme or by filtering the enzyme if it is immobilized.
-
Product Extraction: Extract the aqueous layer with ethyl acetate to remove any remaining starting material or partially deacetylated intermediates. The fully deacetylated galactose will remain in the aqueous phase.
-
Purification: Lyophilize the aqueous phase to obtain the crude product. If necessary, further purify the product by recrystallization or silica gel column chromatography.
-
Characterization: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Regioselective Anomeric Deacetylation of this compound
This protocol is a general guideline for the selective removal of the acetyl group at the C-1 position, which is a common transformation for creating glycosyl donors.
Materials:
-
This compound
-
A suitable lipase (e.g., from Aspergillus niger or Candida antarctica Lipase B)
-
Aqueous buffer or organic solvent system
-
Reagents for reaction monitoring, quenching, and purification as in Protocol 1.
Procedure:
-
Enzyme and Solvent Screening: The regioselectivity is highly dependent on the enzyme and reaction conditions. It is recommended to perform small-scale screening experiments with different lipases and solvent systems to find the optimal conditions for C-1 deacetylation.
-
Substrate Preparation: Dissolve this compound in the chosen solvent system.
-
Enzymatic Reaction: Add the selected lipase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the chosen enzyme, with stirring.
-
Monitoring: Carefully monitor the reaction by TLC to maximize the yield of the desired mono-deacetylated product and minimize the formation of other products.
-
Quenching: Quench the reaction at the optimal time point determined by the monitoring.
-
Extraction and Purification: Extract the product and purify it using silica gel column chromatography to separate the desired product from the starting material and other byproducts.
-
Characterization: Confirm the structure of the purified product, particularly the position of the deacetylation, using NMR spectroscopy.
Mandatory Visualization
Caption: General experimental workflow for enzymatic deacetylation.
Caption: Enzyme choice dictates deacetylation outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 4163-60-4 | G-1781 [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic regioselective deprotection of peracetylated mono- and disaccharides | Semantic Scholar [semanticscholar.org]
- 7. Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of β-D-Galactose Pentaacetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of β-D-galactose pentaacetate for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of β-D-galactose pentaacetate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of β-D-Galactose Pentaacetate | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated appropriately (e.g., 95°C when using sodium acetate (B1210297) and acetic anhydride) and allowed to proceed for a sufficient duration (e.g., 18 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal catalyst or solvent. | The choice of catalyst and solvent is crucial. For instance, using sodium acetate with acetic anhydride (B1165640) is a common and effective method.[2][3] The solvent should be appropriate for the chosen reagents; in some protocols, dichloromethane (B109758) (DCM) is used for workup and separation.[1] | |
| Poor quality of starting materials. | Use dry D-galactose and high-purity acetic anhydride. Moisture can interfere with the acetylation reaction. | |
| Formation of Anomeric (α/β) Mixtures | The reaction conditions favor the formation of both anomers. | The choice of catalyst can influence the anomeric outcome. Sodium acetate tends to favor the formation of the β-anomer.[2][3] Lewis acids, on the other hand, can be used to anomerize the β-form to the more stable α-form.[4] |
| Anomerization during the reaction. | Controlling the reaction temperature and time can help minimize anomerization. In some cases, an equilibrium between the α and β anomers can be reached in solution.[5][6] | |
| Incomplete Acetylation | Insufficient amount of acetylating agent. | Use a molar excess of acetic anhydride to ensure all hydroxyl groups on the galactose molecule are acetylated. |
| Reaction temperature is too low. | The acetylation reaction may require heating to proceed to completion. For example, heating to 95°C is mentioned in one protocol.[1] | |
| Difficult Purification of the Final Product | Presence of unreacted starting materials or byproducts. | A thorough workup procedure is necessary. This may include quenching the reaction with a saturated solution of sodium bicarbonate and washing with an appropriate organic solvent like DCM.[1] |
| Product is an oil or does not crystallize. | This could be due to impurities. Column chromatography may be required to isolate the pure product. If crystallization is desired, ensuring high purity is key. The β-anomer can sometimes be selectively crystallized from a mixture.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the synthesis of β-D-galactose pentaacetate?
A1: The catalyst plays a critical role in both the rate of the reaction and the stereochemical outcome. Sodium acetate, a common catalyst, facilitates the acetylation and favors the formation of the β-anomer.[2][3] Other catalysts, like pyridine (B92270) or Lewis acids, can also be used and may influence the anomeric ratio.[7]
Q2: How can I control the formation of the desired β-anomer over the α-anomer?
A2: Using sodium acetate as a catalyst in the presence of acetic anhydride preferentially yields the β-pentaacetate.[2][3] This is because sodium acetate can cause rapid anomerization of the starting D-galactose, and the more reactive anomer is then acetylated.[2]
Q3: What is a typical workup procedure for this reaction?
A3: A common workup procedure involves quenching the reaction mixture, often with a saturated solution of sodium bicarbonate to neutralize excess acetic anhydride and any acidic byproducts. The product is then typically extracted into an organic solvent like dichloromethane (DCM), and the organic layer is collected for further purification.[1]
Q4: My final product is a mixture of anomers. How can I separate them?
A4: Separation of anomers can be challenging. In some cases, selective crystallization can be employed, as one anomer may be less soluble than the other under specific conditions.[5][6] Column chromatography is another common method for separating diastereomers like anomers.
Q5: What are the key safety precautions to take during this synthesis?
A5: Acetic anhydride is corrosive and has a strong odor; it should be handled in a well-ventilated fume hood. Pyridine, if used as a catalyst, is also toxic and flammable. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Synthesis of β-D-Galactose Pentaacetate using Sodium Acetate and Acetic Anhydride
This protocol is adapted from literature procedures.[1]
Materials:
-
D-galactose (dried)
-
Sodium acetate
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve sodium acetate (0.0601 mol) in acetic anhydride (0.3005 mol) with stirring and heat the solution to 70°C.
-
Add dried D-galactose (0.055 mol) to the stirring solution.
-
Heat the reaction mixture to 95°C and maintain this temperature for 18 hours.
-
After 18 hours, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product into dichloromethane.
-
Separate the organic layer.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography. A high yield of up to 98% has been reported for this method.[1]
Data Presentation
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Anomeric Selectivity | Reference |
| Sodium Acetate | Acetic Anhydride | None (Ac₂O as solvent) | 95 | 18 | 98 | Predominantly β | [1] |
| Sodium Acetate | Acetic Anhydride | Toluene/Benzene | 40 | 0.25 | Not specified | Not specified | [8] |
| Pyridine | Acetic Anhydride | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of β-D-galactose pentaacetate.
Caption: Troubleshooting decision tree for low yield in β-D-galactose pentaacetate synthesis.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Preparing technology of beta-D-galactosamine pentaacetate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting Low Stereoselectivity in Glycosylation Reactions
Welcome to the technical support center for troubleshooting glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low stereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stereoselectivity of a glycosylation reaction?
A1: The stereochemical outcome of a glycosylation reaction is governed by a combination of factors.[1][2][3][4] The most critical include:
-
The nature of the protecting group at the C-2 position of the glycosyl donor: This is often the most direct and significant factor.[5]
-
The choice of solvent: Solvents can play a crucial role in stabilizing intermediates and influencing the reaction pathway.[1]
-
Reaction temperature: Temperature can affect the rates of competing reaction pathways, thereby influencing the anomeric ratio.[2][3][4]
-
The promoter or activator system used: The choice of activator can influence the formation of reaction intermediates.
-
The reactivity of both the glycosyl donor and acceptor: Matching the reactivity of the coupling partners is essential for achieving high selectivity.[1][6]
Q2: How does the C-2 protecting group on the glycosyl donor direct stereoselectivity?
A2: The protecting group at the C-2 position can be broadly categorized as either "participating" or "non-participating".[5][7]
-
Participating groups: Acyl-type protecting groups like acetyl (Ac) and benzoyl (Bz) are known as participating groups.[5] During the reaction, they can form a cyclic dioxolenium ion intermediate, which blocks the α-face of the sugar. This forces the incoming glycosyl acceptor to attack from the β-face, leading to the predominant formation of the 1,2-trans glycoside (e.g., a β-glycoside for a glucose donor).[5]
-
Non-participating groups: Ether-type protecting groups, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers, are non-participating.[5] They do not form a covalent intermediate with the anomeric center. Consequently, the glycosyl acceptor can approach from either the α or β face, often resulting in a mixture of anomeric products.[5] The final α/β ratio is then influenced by other factors like solvent, temperature, and promoter choice.
Q3: I am observing a mixture of α and β anomers. What is the first thing I should investigate?
A3: If you are obtaining a mixture of anomers, the first aspect to scrutinize is the C-2 protecting group on your glycosyl donor. If you are using a non-participating group (e.g., a benzyl ether) and desire a specific anomer, you will likely need to optimize other reaction conditions such as the solvent and temperature.[8] If you are aiming for a 1,2-trans product and are not achieving high selectivity, ensure your participating group is appropriately positioned and that the reaction conditions favor the formation of the dioxolenium ion intermediate.
Q4: Can the reactivity of the glycosyl acceptor influence stereoselectivity?
A4: Yes, the reactivity of the glycosyl acceptor plays a significant role.[1][6][9] The nucleophilicity of the acceptor alcohol can influence the reaction mechanism. Highly reactive acceptors may react through a more SN2-like pathway, while less reactive acceptors may favor an SN1-like pathway with a more dissociated oxocarbenium ion intermediate. This shift in mechanism can directly impact the stereochemical outcome. Systematically tuning the protecting groups on the acceptor can be a strategy to modulate its reactivity and, consequently, the stereoselectivity of the glycosylation.[1]
Troubleshooting Guides
Issue: Low α-Selectivity (Predominantly β-anomer formed when α-anomer is desired)
This issue commonly arises when using glycosyl donors with non-participating C-2 protecting groups.
| Possible Cause | Suggested Solution |
| Solvent Choice | Ethereal solvents like diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and dioxane tend to favor the formation of the α-anomer.[8] This is often referred to as the "ether effect." Consider switching from solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) to an ethereal solvent. |
| Reaction Temperature | Lowering the reaction temperature (e.g., from 0 °C to -78 °C) can often enhance α-selectivity.[10] This is because the formation of the α-product is sometimes kinetically favored. A temperature optimization study is recommended. |
| Promoter/Activator System | Certain promoter systems are known to favor α-glycosylation. Research literature for promoter systems that are known to be α-directing for your specific class of glycosyl donor. |
| Donor Reactivity | An "armed" glycosyl donor (more reactive) can sometimes favor α-selectivity. Consider modifying the protecting groups on the donor to enhance its reactivity. |
Issue: Low β-Selectivity (Predominantly α-anomer formed when β-anomer is desired)
| Possible Cause | Suggested Solution |
| C-2 Protecting Group | For the synthesis of 1,2-trans glycosides (e.g., β-glucosides), the most reliable strategy is to use a participating protecting group at the C-2 position (e.g., acetyl, benzoyl).[5][7] If you are using a non-participating group, achieving high β-selectivity can be challenging. |
| Solvent Choice | Nitrile solvents, particularly acetonitrile (MeCN), are well-known to promote the formation of the β-anomer when using donors with non-participating C-2 groups.[8] This is often termed the "nitrile effect." |
| Reaction Temperature | In some cases, increasing the reaction temperature may favor the thermodynamically more stable β-anomer. However, this can also lead to side reactions, so optimization is key. |
| Insoluble Promoters | The use of certain insoluble promoters has been reported to favor the formation of β-linkages. |
Data Presentation
Table 1: General Influence of C-2 Protecting Group on Stereoselectivity
| C-2 Protecting Group Type | Example Groups | Mechanism | Predominant Product |
| Participating | Acetyl (Ac), Benzoyl (Bz), Pivaloyl (Piv) | Neighboring Group Participation via a dioxolenium ion intermediate.[5] | 1,2-trans (e.g., β-glucoside) |
| Non-participating | Benzyl (Bn), Silyl (e.g., TBS, TIPS) | Does not form a covalent intermediate; stereoselectivity is influenced by other factors.[5] | Mixture of α and β anomers |
Table 2: Influence of Solvent on Stereoselectivity with a Non-Participating C-2 Group
| Solvent Type | Example Solvents | General Trend for Stereoselectivity |
| Ethereal | Diethyl ether (Et₂O), Tetrahydrofuran (THF), Dioxane | Favors α-anomer formation ("ether effect").[8] |
| Nitrile | Acetonitrile (MeCN) | Favors β-anomer formation ("nitrile effect").[8] |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Often provides a mixture of anomers; can be a good starting point for optimization.[10] |
Experimental Protocols
Protocol 1: General Procedure for a Glycosylation Reaction
-
Preparation: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.0 - 1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Inert Atmosphere: Place the flask under a positive pressure of dry argon or nitrogen.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., DCM, Et₂O, or MeCN, to achieve a concentration of ~0.1 M) via syringe.
-
Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Activation: Prepare a stock solution of the activator (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), 0.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting starting material), quench the reaction by adding a suitable reagent (e.g., triethylamine (B128534) or pyridine).
-
Work-up: Allow the mixture to warm to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove the molecular sieves. Wash the filtrate with appropriate aqueous solutions (e.g., saturated sodium bicarbonate, brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired glycoside.
Protocol 2: Determination of Anomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Purify the glycoside product from the reaction mixture using column chromatography. Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.
-
Signal Identification: Identify the signals corresponding to the anomeric protons (H-1) of the α and β anomers. These signals are typically found in a distinct region of the spectrum (often between 4.5 and 6.0 ppm) and have characteristic chemical shifts and coupling constants.
-
For many common sugars, the anomeric proton of the α-anomer appears at a lower field (higher ppm) than the β-anomer.
-
The coupling constant between H-1 and H-2 (³JH1,H2) is also diagnostic. For glucopyranosides, a small coupling constant (~3-4 Hz) is indicative of an α-linkage (axial-equatorial coupling), while a larger coupling constant (~7-8 Hz) suggests a β-linkage (axial-axial coupling).
-
-
Integration and Ratio Calculation: Carefully integrate the signals corresponding to the anomeric protons of both the α and β anomers. The anomeric ratio is the ratio of the integration values of these two signals.
Visualizations
Caption: A workflow for troubleshooting low stereoselectivity.
Caption: Mechanism of neighboring group participation.
Caption: Influence of solvent on stereoselectivity.
References
- 1. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Reactions with beta-D-Galactose Pentaacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving beta-D-galactose pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected form of the monosaccharide galactose, where all five hydroxyl groups are acetylated.[1] This per-O-acetylated sugar offers enhanced stability and solubility in organic solvents compared to free galactose, making it a key intermediate in carbohydrate chemistry.[1][2][3] Its primary application is as a glycosyl donor in glycosylation reactions for the synthesis of oligosaccharides, glycoconjugates, glycoproteins, and glycolipids.[1][2][3] The acetyl protecting groups can be removed under basic conditions after the desired glycosidic bond has been formed.
Q2: What are the most common side reactions observed when using this compound as a glycosyl donor?
A2: The most frequently encountered side reactions include:
-
Anomerization: Formation of the undesired α-glycoside alongside the expected β-glycoside. This is particularly common when non-participating protecting groups are at the C-2 position.[4][5]
-
Orthoester Formation: The formation of a cyclic orthoester side product, which can be a significant byproduct in reactions like the Koenigs-Knorr synthesis, especially with participating groups at C-2.
-
Hydrolysis of the Glycosyl Donor: If trace amounts of water are present in the reaction mixture, the activated glycosyl donor can be hydrolyzed back to a tetra-O-acetylated galactose derivative, reducing the overall yield of the desired product.
-
Elimination: Under certain conditions, elimination reactions can occur to form glycals.
-
Decomposition: At elevated temperatures or under strongly acidic or basic conditions, complex degradation of the sugar can occur.
Q3: How can I minimize the formation of the alpha-anomer during glycosylation?
A3: To favor the formation of the desired beta-glycoside (a 1,2-trans product), it is crucial to use a "participating" protecting group at the C-2 position of the galactose donor. The acetyl group at C-2 in this compound can provide anchimeric assistance, forming a cyclic dioxolanium ion intermediate that blocks the alpha-face of the anomeric carbon.[5] Attack by the glycosyl acceptor then occurs from the beta-face. Using less polar solvents and controlling the reaction temperature can also enhance stereoselectivity.[4]
Q4: What are the signs of orthoester formation and how can it be addressed?
A4: Orthoester formation is often indicated by the appearance of a new spot on TLC with a different polarity than the desired product and starting materials. These byproducts can sometimes be converted to the desired 1,2-trans-glycoside by treatment with a Lewis acid.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Glycoside
| Potential Cause | Troubleshooting Steps |
| Decomposition of the Glycosyl Donor | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Use anhydrous solvents. Consider using milder reaction conditions, such as lower temperatures or less acidic catalysts.[4] |
| Inactive Promoter/Catalyst | Use a fresh batch of the promoter (e.g., silver salts for Koenigs-Knorr). Ensure proper storage conditions to prevent deactivation. |
| Low Reactivity of the Glycosyl Acceptor | Increase the reaction temperature cautiously, monitoring for decomposition. Use a more reactive glycosyl donor, for example, by converting the pentaacetate to a glycosyl halide or triflate.[4] |
| Steric Hindrance | If the glycosyl acceptor is sterically hindered, consider using a less bulky protecting group on the acceptor or a smaller glycosyl donor if feasible.[4] |
Issue 2: Formation of a Mixture of Anomers (α and β)
| Potential Cause | Troubleshooting Steps |
| Lack of Neighboring Group Participation | Confirm that a participating protecting group (like acetyl) is present at the C-2 position of the galactose donor.[4][5] |
| Reaction Proceeding Through an SN1-like Mechanism | Use a less polar solvent to favor an SN2-like mechanism, which can improve stereoselectivity. Lowering the reaction temperature can also enhance selectivity.[4] |
| Anomerization of the Glycosyl Donor | Employ a pre-activation protocol where the glycosyl donor is activated at a low temperature before the addition of the glycosyl acceptor.[4] |
| Co-elution of Anomers during Purification | Optimize chromatographic conditions (e.g., try a different solvent system or a different type of column) to improve the separation of the anomeric isomers. |
Quantitative Data on Side Product Formation
The following table presents data on the anomeric and structural distribution of galactose peracetate products under different acetylation conditions. While not a glycosylation reaction, this illustrates the influence of reaction conditions on the formation of different isomers.
| Reactant | Conditions | α-Pyranose (%) | β-Pyranose (%) | Open-Chain Aldehyde (%) | Reference |
| D-Galactose | Acetic anhydride, HClO₄ (catalyst) | 86.9 | 5.1 | 8.0 | |
| D-Galactose | Acetic anhydride, NaOAc (catalyst) | 13.1 | 86.9 | 0 |
Experimental Protocols
Protocol 1: General Koenigs-Knorr Glycosylation with this compound
This protocol describes a general procedure for the Koenigs-Knorr reaction, a classic method for glycoside synthesis.
1. Preparation of the Glycosyl Bromide: a. Dissolve this compound in a minimal amount of a solution of HBr in acetic acid (e.g., 33 wt%). b. Stir the reaction at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed. c. Dilute the reaction mixture with a nonpolar solvent (e.g., dichloromethane) and wash with cold water, followed by a cold saturated sodium bicarbonate solution, and finally brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetobromogalactose. Use this unstable intermediate immediately in the next step.
2. Glycosylation Reaction: a. Dissolve the glycosyl acceptor and a silver salt promoter (e.g., silver carbonate or silver triflate) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere. b. Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). c. Add a solution of the freshly prepared acetobromogalactose in the same anhydrous solvent dropwise to the acceptor mixture. d. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials. e. Upon completion, dilute the reaction mixture and filter through a pad of celite to remove the silver salts. f. Wash the filtrate with an appropriate aqueous solution (e.g., sodium thiosulfate (B1220275) solution, followed by brine). g. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Logical workflow for a glycosylation reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Optimizing Reaction Conditions for β-D-Galactose Pentaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of β-D-galactose pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing β-D-galactose pentaacetate?
A1: The most common method for synthesizing β-D-galactose pentaacetate is the acetylation of D-galactose using acetic anhydride (B1165640).[1] The choice of catalyst and reaction conditions can influence the anomeric selectivity (the ratio of β to α anomer). Common catalysts include:
-
Basic catalysts (e.g., sodium acetate (B1210297), pyridine): These conditions typically favor the formation of the β-anomer.[2][3]
-
Acidic catalysts (e.g., zinc chloride, perchloric acid): These conditions often lead to the formation of the α-anomer.[2][3][4]
Q2: How can I purify my β-D-galactose pentaacetate?
A2: Purification is typically achieved through crystallization or column chromatography.[3][5] Recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethyl acetate and hexane, can yield high-purity β-D-galactose pentaacetate.[5] For separating anomeric mixtures, column chromatography on silica (B1680970) gel is often employed.[3][5]
Q3: What are the key differences between the α and β anomers of D-galactose pentaacetate?
A3: The α and β anomers of D-galactose pentaacetate are diastereomers that differ in the stereochemistry at the anomeric carbon (C-1). This difference in stereochemistry can lead to different physical and biological properties. For instance, the anomers can have different effects on insulin (B600854) release.[6] The β-anomer is often desired for specific synthetic applications in carbohydrate chemistry.[1][7]
Troubleshooting Guide
Problem 1: Low yield of β-D-galactose pentaacetate.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure all starting material (D-galactose) has dissolved and reacted. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal catalyst | For β-anomer selectivity, ensure you are using a basic catalyst like sodium acetate or pyridine.[2][3] The choice of catalyst significantly impacts the anomeric outcome.[3] |
| Loss during workup or purification | Minimize transfers of the product. During extraction, ensure complete phase separation. When performing column chromatography, choose an appropriate solvent system to ensure good separation and recovery. |
| Anomerization to the α-form | Acidic conditions can promote the conversion of the β-anomer to the more thermodynamically stable α-anomer.[2] Ensure the reaction and workup conditions remain basic or neutral if the β-anomer is the desired product. |
Problem 2: My final product is a mixture of α and β anomers.
| Possible Cause | Suggested Solution |
| Inappropriate catalyst | Using an acidic catalyst will favor the α-anomer.[3] To obtain the β-anomer, use a basic catalyst like sodium acetate.[3] |
| Reaction temperature is too high | High temperatures can sometimes lead to anomerization.[8] Conduct the reaction at a controlled, lower temperature. |
| Equilibration during workup | Traces of acid in the workup can cause anomerization. Ensure to neutralize any acidic reagents thoroughly. |
| Anomeric analysis | The composition of α and β anomers can be determined by ¹H NMR spectroscopy.[3] |
Problem 3: The reaction is very slow or does not proceed.
| Possible Cause | Suggested Solution |
| Inactive catalyst | Ensure the catalyst is fresh and has been stored correctly. For example, anhydrous sodium acetate should be free of moisture. |
| Low reaction temperature | While high temperatures can be problematic, a temperature that is too low may not provide sufficient energy for the reaction to proceed at a reasonable rate. Gently warm the reaction mixture as per the protocol. |
| Poor quality reagents | Use high-purity D-galactose and acetic anhydride. Impurities in the starting materials can inhibit the reaction. |
Data Presentation: Comparison of Reaction Conditions for Acetylation of D-Galactose
| Catalyst | Solvent | Temperature (°C) | Time (h) | Predominant Anomer | Reference |
| Sodium Acetate (anhydrous) | Acetic Anhydride | 100 | 2 | β | [2][3] |
| Pyridine | Acetic Anhydride | Room Temperature | 12 | β | [1][4] |
| Zinc Chloride | Acetic Anhydride | Room Temperature | 24 | α | [4] |
| Perchloric Acid | Acetic Anhydride | Room Temperature | 3 | α | [3] |
| Sodium Acetate | Toluene/Benzene | 40-50 | 0.25-0.33 | Not Specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of β-D-Galactose Pentaacetate using Sodium Acetate
This protocol is adapted from methods favoring the formation of the β-anomer.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-galactose (1 equivalent).
-
Reagent Addition: Add anhydrous sodium acetate (0.5 equivalents) and acetic anhydride (5-6 equivalents).
-
Reaction: Heat the mixture to 100 °C with stirring for 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with vigorous stirring.
-
Continue stirring until the excess acetic anhydride has hydrolyzed and the product precipitates as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
-
Purification: Recrystallize the crude product from ethanol to obtain pure β-D-galactose pentaacetate.
Protocol 2: Synthesis of α-D-Galactose Pentaacetate using Perchloric Acid
This protocol is based on conditions that favor the α-anomer.[3]
-
Reaction Setup: In a flask, suspend D-galactose (1 equivalent) in acetic anhydride (5 equivalents) at 0 °C.
-
Catalyst Addition: Slowly add a catalytic amount of perchloric acid (1.7 mol%).
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.
-
Workup:
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid and hydrolyze the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the α-D-galactose pentaacetate.
Mandatory Visualizations
Caption: Chemical reaction pathways for the synthesis of α and β-D-galactose pentaacetate.
Caption: Workflow for optimizing the synthesis of β-D-galactose pentaacetate.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Preparing technology of beta-D-galactosamine pentaacetate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Beta-D-Galactose Pentaacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of beta-D-galactose pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after synthesis?
For pharmaceutical applications, a purity of ≥98% is typically required.[1][2][3] The purity of the crude product can vary depending on the success of the synthesis, which commonly involves the acetylation of D-galactose with acetic anhydride.[2][4]
Q2: What are the common impurities in a crude sample of this compound?
Common impurities may include:
-
Alpha-anomer: The stereoisomer at the anomeric carbon (C1).
-
Incompletely acetylated galactose derivatives: Molecules where not all five hydroxyl groups have been acetylated.
-
Residual reagents: Acetic anhydride, pyridine (B92270) (if used as a catalyst), and acetic acid.[2][4]
-
Starting material: Unreacted D-galactose.
Q3: What are the recommended storage conditions for purified this compound?
The purified compound should be stored at room temperature in a well-sealed container to protect it from moisture.[4]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of this compound.[4] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of purification and assessing the presence of impurities.
Data Presentation: Physical and Solubility Properties
| Property | Value | References |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][4] |
| Molecular Weight | 390.34 g/mol | [1][4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 142-146 °C | [1] |
| Solubility in Water | Insoluble | [1][4] |
| Solubility in Organic Solvents | Soluble in methanol (B129727) (50 mg/mL), chloroform, ethanol, acetone, and ethyl acetate (B1210297). | [1][4][5][6] |
Troubleshooting Guides
Recrystallization Issues
Column Chromatography Issues
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and conditions should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent like methanol or isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol is a common choice.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purification by silica (B1680970) gel chromatography. Optimization of the mobile phase is crucial and should be performed using TLC first.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., hexane (B92381), ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation of the product from impurities. A good Rf value for the product is typically between 0.2 and 0.4. A mixture of hexane and ethyl acetate is a common starting point for acetylated sugars.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product. For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
preventing decomposition of beta-D-galactose pentaacetate during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of beta-D-galactose pentaacetate during chemical reactions, particularly glycosylations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during reactions?
A1: The decomposition of this compound is primarily caused by harsh reaction conditions. The most common culprits are strong Lewis acids (e.g., Aluminum Chloride, Zinc Chloride) and high temperatures (typically above 90-100°C).[1] These conditions can lead to two main decomposition pathways: deacetylation, particularly at the anomeric position, and cleavage of the glycosidic bond.[1]
Q2: How do Lewis acids contribute to the decomposition?
A2: Lewis acids are used to activate the this compound as a glycosyl donor. However, strong Lewis acids can coordinate with the acetyl groups, making them better leaving groups and promoting their removal (deacetylation).[1] This can lead to unwanted side products and a complex reaction mixture.
Q3: What is the role of temperature in the stability of this compound?
A3: Elevated temperatures provide the activation energy for decomposition pathways. While some heat may be necessary to drive the desired glycosylation reaction, excessive temperatures, especially in the presence of strong acids, will significantly accelerate the rate of deacetylation and other side reactions.[1] For instance, deacetylation of the glucose analogue with AlCl₃ was observed at 110°C, but not at 94°C or lower.[1]
Q4: Are there "safer" Lewis acids to use to minimize decomposition?
A4: Yes, using "minimally competent" or milder Lewis acids can significantly reduce decomposition. Catalysts such as Indium(III) bromide (InBr₃) and Bismuth(III) triflate (Bi(OTf)₃) have been shown to promote glycosylation at temperatures well above room temperature without causing significant decomposition of the glycoside products.
Q5: How do the acetyl protecting groups influence the stability of the molecule?
A5: The five acetyl groups on this compound provide a good degree of stability under normal storage conditions and during many reactions.[2][3] They are considered "disarming" groups because their electron-withdrawing nature reduces the reactivity of the glycosyl donor. This inherent stability helps prevent decomposition but also means that a suitable catalyst is required for activation in glycosylation reactions.
Troubleshooting Guides
Issue 1: Low yield of desired glycosylated product and presence of polar impurities.
| Possible Cause | Troubleshooting Step |
| Decomposition via Deacetylation | 1. Reduce Reaction Temperature: If possible, run the reaction at a lower temperature. Monitor the reaction progress carefully, as lower temperatures may require longer reaction times.[4] 2. Change Lewis Acid: Switch from a strong Lewis acid (e.g., AlCl₃, TMSOTf, BF₃·OEt₂) to a milder one (e.g., InBr₃, Bi(OTf)₃). 3. Optimize Catalyst Loading: Use the minimum effective amount of the Lewis acid catalyst. |
| Cleavage of Glycosidic Bond | 1. Milder Reaction Conditions: This is often a result of excessively harsh conditions. Employing lower temperatures and milder catalysts is the primary solution.[1] |
| Incomplete Reaction | 1. Increase Reaction Time: If you have lowered the temperature, the reaction may need more time to reach completion. 2. Check Reagent Purity: Ensure all reagents, including the this compound and the acceptor, are pure and dry. Anhydrous conditions are crucial for many glycosylation reactions. |
Issue 2: Formation of an unexpected product with a higher polarity than the starting material.
| Possible Cause | Troubleshooting Step |
| Anomeric Deacetylation | 1. Confirmation: The higher polarity is indicative of the loss of an acetyl group, exposing a free hydroxyl group. This can be confirmed by NMR spectroscopy.[1] The anomeric acetate (B1210297) is often the most susceptible to removal. 2. Reaction Optimization: Follow the steps in Issue 1 to reduce the harshness of the reaction conditions. |
| Formation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose | 1. Reaction Conditions Review: This specific byproduct is known to form under the action of strong Lewis acids like AlCl₃ at high temperatures.[1] A change of catalyst and a reduction in temperature are necessary to avoid this side reaction. |
Quantitative Data on Decomposition
The following table summarizes data on the deacetylation of peracetylated sugars under specific conditions, illustrating a common decomposition pathway.
| Glycosyl Donor | Lewis Acid | Temperature (°C) | Product | Yield (%) | Reference |
| β-D-glucose pentaacetate | AlCl₃ (1.0 equiv.) | 110 | 2,3,4,6-tetra-O-acetyl-α-glucopyranose | 63.4 | [1] |
| β-D-galactose pentaacetate | AlCl₃ | 110 | 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose | Not specified, but formation confirmed | [1] |
Experimental Protocols
Protocol 1: Glycosylation with Minimized Decomposition using Indium(III) Bromide
This protocol provides a general method for glycosylation using this compound with a milder Lewis acid to minimize decomposition.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (alcohol)
-
Indium(III) bromide (InBr₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated molecular sieves (4 Å)
-
Triethylamine
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the mixture.
-
In a separate flask, dissolve InBr₃ (typically 10-20 mol%) in anhydrous DCM.
-
Slowly add the InBr₃ solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through celite to remove the molecular sieves and wash the celite with DCM.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Decomposition pathway of this compound during Lewis acid-catalyzed reactions.
Caption: Troubleshooting workflow for minimizing decomposition of this compound.
References
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deacetylation of Galactose Pentaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deacetylation of galactose pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deacetylation of galactose pentaacetate?
A1: The most prevalent methods for removing acetyl groups from galactose pentaacetate are chemical and enzymatic.
-
Zemplén Deacetylation: This is a widely used chemical method that employs a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). It is known for being highly efficient and proceeding under mild conditions, often leading to high yields.
-
Acid-Catalyzed Deacetylation: This method utilizes acids such as hydrochloric acid or Lewis acids like aluminum chloride to remove the acetyl groups.[1] It can offer different selectivity compared to base-catalyzed reactions.
-
Other Base-Catalyzed Methods: Besides sodium methoxide, other bases like potassium carbonate in methanol, alkali metal fluorides, or zinc acetate (B1210297) can also be employed for deacetylation.[2]
-
Enzymatic Deacetylation: Specific enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B), can be used for regioselective deacetylation under mild, aqueous conditions. This method can be advantageous when other functional groups in the molecule are sensitive to acidic or basic conditions.
Q2: How can I monitor the progress of the deacetylation reaction?
A2: The most common and effective method for monitoring the reaction progress is Thin-Layer Chromatography (TLC) .
-
Principle: Galactose pentaacetate is relatively nonpolar, while the final product, galactose, is highly polar due to the free hydroxyl groups. This difference in polarity allows for easy separation on a TLC plate.
-
Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (galactose pentaacetate). The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Interpretation: The starting material will have a higher Retention Factor (Rf) value (travels further up the plate), while the fully deacetylated galactose will have a much lower Rf value (stays closer to the baseline). The reaction is considered complete when the spot corresponding to the starting material is no longer visible. Partially deacetylated intermediates may appear as spots with intermediate Rf values.
Q3: What are some potential side reactions during the deacetylation of galactose pentaacetate?
A3: While methods like the Zemplén deacetylation are generally clean, side reactions can occur, especially if the reaction conditions are not well-controlled.
-
Incomplete Deacetylation: This results in a mixture of partially acetylated galactose intermediates.
-
Anomalous Zemplén Deacetylation: In some specific cases with complex glycosides of galactose, the acyl group at the C-2 position may be retained while other positions are deacetylated.[3]
-
Glycosidic Bond Cleavage: This is a more significant risk with acid-catalyzed deacetylation methods, where the acid can hydrolyze the glycosidic linkage if one is present.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the deacetylation of galactose pentaacetate.
Issue 1: Incomplete Deacetylation
-
Symptom: TLC analysis shows the presence of the starting material spot and/or multiple spots corresponding to partially deacetylated intermediates.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst | The catalytic amount of sodium methoxide may have been consumed by acidic impurities or moisture. Add a small amount of freshly prepared sodium methoxide solution and continue to monitor by TLC. |
| Short Reaction Time | The reaction may not have reached completion. Extend the reaction time and continue monitoring by TLC until the starting material spot disappears. |
| Low Reaction Temperature | While many deacetylation reactions proceed at room temperature, gentle warming may be necessary to increase the reaction rate. |
| Poor Reagent Quality | The sodium methoxide may have degraded due to exposure to air and moisture, or the methanol may not be anhydrous. Use freshly opened or properly stored reagents. |
Issue 2: Unexpected Byproducts Detected
-
Symptom: TLC or other analytical methods (e.g., NMR) show the presence of unexpected spots or signals in addition to the desired product and starting material.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | If using strong acids or bases, the conditions may be too harsh, leading to degradation of the sugar. Reduce the reaction time and/or temperature. Consider switching to a milder method like enzymatic deacetylation. |
| Cleavage of Other Functional Groups | If your molecule contains other sensitive functional groups, they may be affected by the reaction conditions. Choose a deacetylation method that is compatible with your substrate. |
Issue 3: Difficulty in Product Purification
-
Symptom: The final product is difficult to isolate or is contaminated with salts or other impurities.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Salt Byproducts | After neutralization of a base-catalyzed reaction, salts are formed. Use an acidic ion-exchange resin to neutralize the reaction mixture. The resin can then be filtered off, and the filtrate concentrated. |
| Co-elution of Product and Impurities | The polarity of the desired product and some impurities may be very similar. Optimize the solvent system for column chromatography to achieve better separation. |
Data Presentation
Table 1: Comparison of Selected Deacetylation Methods for Galactose Pentaacetate
| Method | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Anomeric Deacetylation | (i-Pr)3Sn(OEt) | Methanol | Reflux | 4-5 hours | Good to Excellent | [4] |
| Anomeric Deacetylation | Cesium Fluoride (CsF) | PEG-400 | Room Temp. | 1 hour | High | [2] |
| Anomeric Deacetylation | Potassium Fluoride (KF) | PEG-400 | Room Temp. | 24 hours | 85% | [2] |
| Enzymatic Deacetylation (selective at 6th position) | Candida antarctica Lipase B (CAL-B) | Cyclopentyl methyl ether (CPME) | 60 °C | 3 days | 58% | [5] |
| Lewis Acid-Catalyzed Deacetylation | Aluminum Chloride (AlCl3) | Diethyl ether | 110 °C | 5 hours | - | [1] |
Note: Yields can be highly dependent on the specific reaction scale and conditions.
Experimental Protocols
Protocol 1: Zemplén Deacetylation of Galactose Pentaacetate
This protocol describes the complete deacetylation of galactose pentaacetate using a catalytic amount of sodium methoxide in methanol.
Materials:
-
Galactose pentaacetate
-
Anhydrous methanol
-
Sodium methoxide solution (e.g., 25 wt% in methanol)
-
Acidic ion-exchange resin (H+ form, e.g., Dowex 50W-X8)
-
TLC plates (silica gel)
-
Developing solvent (e.g., ethyl acetate/hexane mixture)
-
Visualization stain (e.g., p-anisaldehyde solution)
Procedure:
-
Dissolve galactose pentaacetate (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
While stirring, add a catalytic amount of sodium methoxide solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir.
-
Monitor the progress of the reaction by TLC. The reaction is complete when the starting material spot is no longer visible.
-
Once the reaction is complete, add the acidic ion-exchange resin to the mixture and stir until the pH is neutral (check with pH paper).
-
Filter the reaction mixture to remove the resin, washing the resin with additional methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude galactose.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete deacetylation.
Caption: General workflow for Zemplén deacetylation.
References
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccsenet.org [ccsenet.org]
- 5. pubs.acs.org [pubs.acs.org]
impact of Lewis acid choice on beta-D-galactose pentaacetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-D-galactose pentaacetate in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of a Lewis acid in reactions with this compound?
A1: In the context of glycosylation reactions, this compound acts as a glycosyl donor. However, the anomeric acetate (B1210297) group is a relatively poor leaving group. A Lewis acid is required to activate this group, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile (the glycosyl acceptor) to form the desired glycosidic bond. Common Lewis acids used for this purpose include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃).[1]
Q2: How does the choice of Lewis acid affect the stereochemical outcome (α vs. β-glycoside) of the reaction?
A2: The choice of Lewis acid can significantly influence the anomeric selectivity of the glycosylation reaction. The stereochemical outcome is often a result of a complex interplay between the Lewis acid strength, solvent, temperature, and the nature of the glycosyl donor and acceptor.[2]
-
Neighboring Group Participation: this compound has an acetyl group at the C-2 position which can participate in the reaction. This participation typically leads to the formation of a 1,2-trans-glycoside (a β-glycoside in this case) through an acyloxonium ion intermediate.[2]
-
SN1 vs. SN2 Pathways: Stronger Lewis acids, like TMSOTf, can promote an SN1-like pathway by favoring the formation of a dissociated oxocarbenium ion. This can lead to the thermodynamically more stable α-anomer.[3] Weaker Lewis acids, such as BF₃·OEt₂, may favor an SN2-like pathway, resulting in an inversion of configuration at the anomeric center and formation of the β-anomer.[3]
-
Anomerization: Some Lewis acids, particularly stronger ones like SnCl₄ and TiCl₄, can catalyze the anomerization of the initially formed product.[4] This means that even if the β-glycoside is formed first, it can equilibrate to the more stable α-anomer under the reaction conditions.[4]
Q3: What are common side reactions to watch out for?
A3: Several side reactions can occur during Lewis acid-promoted glycosylation of this compound:
-
Deacetylation: Strong Lewis acids, especially at elevated temperatures, can cause the removal of acetyl protecting groups, leading to a mixture of partially deprotected products.[5]
-
Orthoester Formation: This is a common side reaction when using donors with a C-2 participating group. The orthoester is generally more stable and less reactive than the desired glycoside.[2]
-
Glycosyl Acceptor Decomposition: The glycosyl acceptor can also be sensitive to the Lewis acid and may decompose under the reaction conditions.
-
Anomerization: As mentioned, the desired anomer can isomerize to the undesired one.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Lewis Acid Activity | The chosen Lewis acid may not be strong enough to activate the anomeric acetate. Consider switching to a stronger Lewis acid (e.g., from BF₃·OEt₂ to TMSOTf). |
| Moisture in the Reaction | Lewis acids are highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. The use of molecular sieves is highly recommended.[6] |
| "Disarmed" Glycosyl Donor | The electron-withdrawing acetyl groups make this compound a "disarmed" and less reactive donor. More forcing conditions, such as a higher concentration of a stronger Lewis acid or elevated temperature, may be necessary.[2] However, be mindful of potential side reactions. |
| Poor Nucleophilicity of the Acceptor | If the glycosyl acceptor is sterically hindered or electronically deactivated, the reaction will be more challenging. Try increasing the equivalents of the acceptor or the reaction temperature. |
Issue 2: Poor Stereoselectivity (Formation of an Anomeric Mixture)
| Possible Cause | Troubleshooting Step |
| Inappropriate Lewis Acid | The Lewis acid may be promoting a mixture of SN1 and SN2 pathways. If the β-anomer is desired, a milder Lewis acid like BF₃·OEt₂ might be more effective.[3] For the α-anomer, a stronger Lewis acid like TMSOTf could be employed, potentially in a non-participating solvent.[3] |
| Solvent Effects | The solvent plays a crucial role in stereoselectivity. Nitrile solvents (e.g., acetonitrile) can favor the formation of β-glycosides, while ethereal solvents (e.g., diethyl ether) can favor α-glycosides.[2] |
| Anomerization | A strong Lewis acid might be causing the anomerization of the desired product. Consider using a less potent Lewis acid or running the reaction at a lower temperature to favor the kinetic product. |
| Temperature | Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.[2] |
Issue 3: Formation of a Major Side Product (e.g., Deacetylated Product or Orthoester)
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | High temperatures and/or a very strong Lewis acid can lead to the removal of acetyl groups.[5] Try lowering the reaction temperature or using a milder Lewis acid. |
| Orthoester Formation | This is a common issue with C-2 participating groups. A "pre-activation" protocol, where the donor and Lewis acid are stirred together before adding the acceptor, can sometimes minimize orthoester formation.[2] Alternatively, changing the Lewis acid or solvent may alter the reaction pathway. |
Data Presentation
Table 1: Comparison of Lewis Acids in Glycosylation Reactions (Qualitative)
| Lewis Acid | Relative Strength | Typical Stereochemical Outcome with C-2 Participating Group | Common Side Reactions |
| TMSOTf | Strong | Can favor α-anomer (SN1-like)[3] | Anomerization, decomposition of sensitive substrates |
| SnCl₄ | Strong | Can lead to α-anomer via in situ anomerization[4] | Deacetylation at higher temperatures |
| BF₃·OEt₂ | Moderate | Tends to favor β-anomer (SN2-like)[3] | Can be less effective for "disarmed" donors |
| FeCl₃ | Mild to Moderate | Can favor α-anomer depending on conditions[7] | May require higher temperatures or longer reaction times |
Note: The stereochemical outcome is highly dependent on the specific substrates, solvent, and temperature.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Glycosylation using a Trichloroacetimidate Donor (as a proxy for this compound activation)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor and freshly activated 4Å molecular sieves.
-
Dissolution and Cooling: Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the mixture to the desired temperature (e.g., -78 °C).
-
Donor Addition: In a separate flame-dried flask, dissolve the glycosyl donor (e.g., a galactose trichloroacetimidate, which is a more reactive derivative of the pentaacetate) in anhydrous CH₂Cl₂. Slowly add this solution to the acceptor mixture via cannula.
-
Lewis Acid Addition: Add a catalytic amount of the chosen Lewis acid (e.g., 0.1-0.2 equivalents of TMSOTf) dropwise to the reaction mixture.[8]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding triethylamine (B128534) or pyridine.
-
Work-up: Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through celite to remove the molecular sieves. Wash the filtrate with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[8]
Visualizations
Caption: A generalized experimental workflow for Lewis acid-catalyzed glycosylation.
Caption: Competing pathways for anomeric control in glycosylation reactions.
References
- 1. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FeCl3-catalyzed alpha-glycosidation of glycosamine pentaacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Anomerization of β-D-Galactose Pentaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-D-galactose pentaacetate. The information is designed to address specific issues encountered during experiments involving this compound, with a focus on managing its anomerization.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address common challenges.
Issue 1: Unexpected formation of the α-anomer in my reaction.
-
Question: I started my reaction with pure β-D-galactose pentaacetate, but my analysis shows a significant amount of the α-anomer. What could be the cause?
-
Answer: The anomerization of β-D-galactose pentaacetate to its α-anomer is often catalyzed by acidic conditions. Even trace amounts of acid can facilitate this process. The presence of Lewis acids, commonly used as promoters in glycosylation reactions, is a primary cause. Protic acids can also contribute to anomerization. The stability of the α-anomer is often greater than the β-anomer, driving the equilibrium towards its formation.
Issue 2: Low yield of the desired β-glycoside in a glycosylation reaction.
-
Question: My glycosylation reaction using β-D-galactose pentaacetate as a donor is giving a low yield of the desired β-glycoside and a mixture of anomers. How can I improve this?
-
Answer: This is a common issue stemming from the anomerization of the glycosyl donor before or during the glycosylation reaction. To favor the formation of the β-glycoside, consider the following:
-
Choice of Promoter: The selection of the Lewis acid promoter is critical. Some promoters can accelerate anomerization more than others. It may be necessary to screen different Lewis acids to find one that provides the best balance between activation of the donor and minimizing anomerization.
-
Reaction Temperature: Glycosylation reactions are often temperature-sensitive. Lowering the reaction temperature can sometimes slow down the rate of anomerization relative to the rate of glycosylation.
-
Moisture Control: Ensure all reagents and glassware are scrupulously dry. Moisture can react with Lewis acids to generate protic acids, which can promote anomerization. The use of molecular sieves is highly recommended.[1]
-
Issue 3: Difficulty in separating the α and β anomers.
-
Question: I have a mixture of α- and β-D-galactose pentaacetate and I am struggling to separate them. What methods are effective?
-
Answer: The separation of anomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: While difficult, baseline separation can sometimes be achieved with careful selection of the eluent system. A mixture of ethyl acetate (B1210297) and hexanes is commonly used.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more effective method for separating anomers. A normal-phase column with a mobile phase of hexane (B92381) and ethanol (B145695) can be effective.[2] Recycling HPLC can also be employed to enhance separation.
-
Issue 4: Inconsistent results in imidazole-promoted anomerization.
-
Question: I am trying to use imidazole (B134444) to promote the anomerization of β-D-galactose pentaacetate to the α-anomer, but my results are not reproducible. What factors could be affecting this?
-
Answer: The imidazole-promoted anomerization is highly sensitive to water. To achieve consistent and high conversion yields, the reaction must be performed under anhydrous conditions in the presence of activated 4Å molecular sieves. The reaction is also dependent on the stoichiometry of imidazole.
Quantitative Data Summary
The following tables summarize quantitative data related to the anomerization of acetylated hexopyranoses. Note that much of the detailed quantitative research has been conducted on the glucose analogue, which serves as a good model for the behavior of galactose pentaacetate.
Table 1: Imidazole-Promoted Anomerization of β-D-Glucose Pentaacetate *
| Entry | Imidazole (equiv.) | Time (h) | Solvent | Conversion Yield (%) |
| 1 | 0.5 | 1 | Dichloromethane (B109758) | 22 |
| 2 | 1.0 | 1 | Dichloromethane | 40 |
| 3 | 2.0 | 1 | Dichloromethane | >93 |
| 4 | 2.0 | 3 | Dichloromethane | >93 |
| 5 | 2.0 | 0.5 | Acetone | >95 |
| 6 | 2.0 | 1 | Chloroform | Excellent |
| 7 | 2.0 | 1 | Acetonitrile | Good |
| 8 | 2.0 | 1 | Hexane | Low |
| 9 | 2.0 | 1 | Ethanol | Moderate |
*Data is for β-D-glucose pentaacetate but is expected to be comparable for β-D-galactose pentaacetate. Reactions were performed at room temperature in the presence of 4Å molecular sieves.
Key Experimental Protocols
Protocol 1: General Procedure for Imidazole-Promoted Anomerization of β-D-Galactose Pentaacetate
This protocol is adapted from the procedure for β-D-glucose pentaacetate and is expected to yield the α-anomer.
-
Preparation: Add β-D-galactose pentaacetate (1.0 mmol) and imidazole (2.0 mmol) to a pre-dried vial containing activated 4Å molecular sieves (0.200 g).
-
Reaction: Add anhydrous dichloromethane (2 mL) to the vial at room temperature.
-
Stirring: Seal the vial and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Work-up: Upon completion, filter the reaction mixture to remove the molecular sieves and evaporate the solvent under reduced pressure.
Protocol 2: Monitoring Anomerization using ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: The anomeric protons of the α and β anomers of D-galactose pentaacetate have distinct chemical shifts.
-
β-anomer: The anomeric proton (H-1) typically appears as a doublet around δ 5.71 ppm with a coupling constant (J) of approximately 8.3 Hz.[3]
-
α-anomer: The anomeric proton of the α-anomer is expected to appear at a different chemical shift, typically further downfield.
-
-
Quantification: The ratio of the anomers can be determined by integrating the signals corresponding to the anomeric protons of each anomer.
Protocol 3: Separation of Anomers by HPLC
-
System Preparation: Use a normal-phase HPLC column (e.g., silica (B1680970) gel).
-
Mobile Phase: Prepare a mobile phase of hexane and ethanol. The optimal ratio will need to be determined empirically to achieve baseline separation.
-
Sample Injection: Dissolve the mixture of anomers in the mobile phase and inject it into the HPLC system.
-
Detection: Use a UV detector to monitor the elution of the anomers.
-
Analysis: The two anomers should elute at different retention times, allowing for their separation and quantification.
Visualizations
Caption: Lewis Acid Catalyzed Anomerization Pathway.
Caption: Troubleshooting Workflow for Unwanted Anomerization.
References
Technical Support Center: Industrial Synthesis of β-D-Galactose Pentaacetate
This technical support center is designed for researchers, scientists, and drug development professionals involved in the scaling up of β-D-galactose pentaacetate synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing β-D-galactose pentaacetate?
A1: The most prevalent industrial method for synthesizing β-D-galactose pentaacetate is the acetylation of D-galactose.[1][2][3][4] This reaction typically involves treating D-galactose with an excess of acetic anhydride (B1165640), using a catalyst to facilitate the esterification of all five hydroxyl groups.[1][2][3][4]
Q2: Which catalysts are typically used for industrial-scale acetylation of galactose?
A2: Pyridine (B92270) and sodium acetate (B1210297) are the most commonly employed catalysts in industrial settings.[3][4] Pyridine often serves as both a catalyst and a solvent.[3] While effective, the toxicity and odor of pyridine have led to the exploration of other catalysts, such as sodium acetate, which can offer a more environmentally benign alternative.[4] Lewis acids are also utilized as catalysts in some processes.[1]
Q3: What are the critical process parameters to monitor during the synthesis?
A3: Key parameters to control for a successful and reproducible synthesis include reaction temperature, reagent stoichiometry (especially the molar ratio of acetic anhydride to galactose), catalyst loading, and reaction time. Inadequate control of these parameters can lead to incomplete acetylation, the formation of by-products, and difficulties in purification.
Q4: What level of purity is expected for industrially produced β-D-galactose pentaacetate?
A4: For pharmaceutical applications, a high purity of ≥98% is typically required.[1][5][6] Achieving this purity level on a large scale necessitates robust purification protocols.
Q5: What are the primary challenges when scaling up the synthesis of β-D-galactose pentaacetate?
A5: Key scale-up challenges include:
-
Heat Management: The acetylation reaction is exothermic, and efficient heat removal is crucial in large reactors to prevent runaway reactions and the formation of degradation products.[7]
-
Mass Transfer: Ensuring efficient mixing of the solid D-galactose, liquid acetic anhydride, and catalyst in a large vessel is essential for uniform reaction progress and to avoid localized overheating or incomplete reaction.[7]
-
Product Isolation and Purification: Handling large volumes of reaction mixtures and solvents for work-up, crystallization, and drying requires specialized equipment and optimized procedures to ensure high yield and purity.
-
Anomeric Control: Controlling the stereochemistry at the anomeric center (C-1) to predominantly form the β-anomer can be challenging. The anomeric ratio can be influenced by the catalyst, solvent, and reaction conditions.[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reagent or reaction time. | - Ensure a sufficient excess of acetic anhydride is used.- Monitor the reaction progress using in-process controls (e.g., TLC, HPLC) and extend the reaction time if necessary. |
| Degradation of the product due to excessive temperature. | - Implement efficient cooling systems for the reactor to maintain the optimal reaction temperature.- Consider a semi-batch process where acetic anhydride is added portion-wise to control the exotherm. | |
| Loss of product during work-up and purification. | - Optimize the extraction and crystallization solvents and procedures to minimize product loss.- Ensure complete precipitation during crystallization by controlling the cooling rate and final temperature. | |
| Low Purity (presence of partially acetylated intermediates) | Incomplete acetylation. | - Increase the amount of acetic anhydride and/or catalyst.- Prolong the reaction time.- Ensure efficient mixing to avoid dead zones in the reactor. |
| Presence of residual starting material (D-galactose). | - Optimize the reaction stoichiometry and conditions for complete conversion.- Employ a purification method that effectively separates the highly polar D-galactose from the non-polar product (e.g., washing with water during work-up). | |
| Incorrect Anomeric Ratio (high α-anomer content) | Reaction conditions favoring the formation of the α-anomer. | - The choice of catalyst can significantly influence the anomeric ratio. Pyridine can sometimes lead to mixtures of anomers.[11] Consider using sodium acetate, which often favors the formation of the β-anomer under thermodynamic control.- Adjust the reaction temperature and time, as prolonged reaction times at elevated temperatures can lead to anomerization. |
| Product Discoloration | Formation of colored by-products due to overheating or side reactions. | - Maintain strict temperature control throughout the reaction and work-up.- Use high-purity starting materials and solvents.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. |
| Difficulties in Crystallization | Presence of impurities that inhibit crystal formation. | - Purify the crude product by chromatography before crystallization if significant impurities are present.- Conduct solvent screening to find the optimal solvent or solvent mixture for crystallization.- Use seeding to induce crystallization. |
| Oil formation instead of solid precipitation. | - Adjust the solvent system and cooling profile. A slower cooling rate can promote the formation of crystals over oil.- Ensure the crude product is sufficiently pure before attempting crystallization. |
Data Presentation
Table 1: Comparison of Catalysts for β-D-Galactose Pentaacetate Synthesis
| Catalyst | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Pyridine | Acetic anhydride, 25°C, 24h[11] | 58-66%[11] | Acts as both catalyst and solvent, good solubility of reactants. | Toxic, unpleasant odor, can lead to anomeric mixtures.[11] |
| Sodium Acetate | Acetic anhydride, 100°C, 2h | ~85% | Inexpensive, less toxic than pyridine, can favor β-anomer formation. | Requires higher temperatures, which can lead to by-products if not controlled. |
| Lewis Acids (e.g., ZnCl2) | Acetic anhydride, elevated temperatures[12] | Varies | Can be highly efficient. | Can be moisture-sensitive, may require specific handling, and can promote side reactions if not carefully controlled.[12] |
Experimental Protocols
Industrial-Scale Synthesis of β-D-Galactose Pentaacetate using Sodium Acetate
This protocol is a representative example and should be optimized for specific equipment and safety considerations.
Materials and Equipment:
-
D-galactose (e.g., 100 kg)
-
Acetic anhydride (e.g., 300 L)
-
Anhydrous sodium acetate (e.g., 20 kg)
-
Water
-
Glass-lined or stainless steel reactor (e.g., 1000 L) equipped with a heating/cooling jacket, mechanical stirrer, condenser, and temperature probe.
-
Filtration unit (e.g., centrifuge or filter press)
-
Crystallization vessel
-
Vacuum dryer
Procedure:
-
Charging the Reactor: Charge the reactor with D-galactose (100 kg) and anhydrous sodium acetate (20 kg).
-
Addition of Acetic Anhydride: Under constant stirring, slowly add acetic anhydride (300 L) to the reactor. Control the addition rate to maintain the temperature below 40°C.
-
Reaction: Once the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by in-process controls (e.g., TLC or HPLC) until the D-galactose is consumed.
-
Quenching and Solvent Removal: Cool the reaction mixture to below 60°C. Add toluene to the mixture to aid in the azeotropic removal of acetic acid. Distill off the excess acetic anhydride and acetic acid under reduced pressure.
-
Work-up: Cool the residue and slowly add water to the reaction mixture to quench any remaining acetic anhydride. Extract the product into a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine to remove residual acids and salts.
-
Crystallization: Concentrate the organic layer under reduced pressure to obtain a thick syrup. Add a suitable solvent for crystallization (e.g., ethanol or isopropanol) and stir until the product precipitates. Cool the mixture to 0-5°C to maximize the yield.
-
Isolation and Drying: Filter the crystalline product and wash the filter cake with cold ethanol. Dry the product under vacuum at a temperature not exceeding 60°C until a constant weight is achieved.
Mandatory Visualizations
Caption: Experimental workflow for the industrial synthesis of β-D-galactose pentaacetate.
Caption: Troubleshooting workflow for low yield or purity in β-D-galactose pentaacetate synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparing technology of beta-D-galactosamine pentaacetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 4. ccsenet.org [ccsenet.org]
- 5. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. researchgate.net [researchgate.net]
- 9. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Beta-D-galactose Pentaacetate and Alpha-D-galactose Pentaacetate in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic carbohydrate chemistry, the strategic selection of glycosyl donors is paramount to achieving desired stereochemical outcomes in glycosylation reactions. Among the plethora of available donors, acetylated sugars like D-galactose pentaacetate offer a stable and accessible option. This guide provides an in-depth comparison of the beta- and alpha-anomers of D-galactose pentaacetate, focusing on their performance in glycosylation reactions. We will delve into their reactivity, stereoselectivity, and the reaction mechanisms that govern their utility in the synthesis of complex glycans and glycoconjugates.
Introduction to the Anomers
Beta-D-galactose pentaacetate and alpha-D-galactose pentaacetate are diastereomers that differ only in the configuration at the anomeric carbon (C-1). This seemingly subtle structural variance can significantly influence their reactivity and the stereochemical outcome of glycosylation reactions. Both anomers serve as precursors to more reactive glycosyl donors or can be used directly in glycosylations, typically under Lewis acid catalysis.[1]
Table 1: Physical and Chemical Properties of D-Galactose Pentaacetate Anomers
| Property | This compound | Alpha-D-galactose Pentaacetate |
| CAS Number | 4163-60-4 | 4163-59-1 |
| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ |
| Molecular Weight | 390.34 g/mol | 390.34 g/mol |
| Melting Point | 142-144 °C | 118-120 °C |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297) | Soluble in chloroform, dichloromethane, ethyl acetate |
Performance in Glycosylation: A Comparative Analysis
The stereochemical outcome of a glycosylation reaction is a critical factor, determining the biological activity of the resulting glycoconjugate. The choice between the beta- or alpha-anomer of galactose pentaacetate as the glycosyl donor can play a pivotal role in directing the formation of either a β- or α-glycosidic linkage.
The stereoselectivity of glycosylation reactions is influenced by a multitude of factors including the nature of the glycosyl donor and acceptor, the promoter or catalyst used, the solvent, and the reaction temperature. While direct comparative studies under identical conditions for both anomers of galactose pentaacetate are not extensively documented in a single source, the general principles of glycosylation chemistry allow for an informed comparison.
General Trends in Reactivity and Stereoselectivity:
-
Neighboring Group Participation: The acetate group at the C-2 position of the galactose donor can play a crucial role in the stereochemical outcome. For the beta-anomer , the C-2 acetate group is positioned to participate in the reaction, forming a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields the alpha-face of the molecule, leading predominantly to the formation of 1,2-trans-glycosides (in this case, β-galactosides).
-
SN2-type Displacement: In the absence of strong neighboring group participation, particularly with the alpha-anomer , the reaction may proceed through an SN2-like mechanism. In such cases, the nucleophile (glycosyl acceptor) attacks the anomeric carbon from the opposite side of the leaving group, leading to an inversion of configuration and the formation of a β-glycoside .
-
Oxocarbenium Ion Formation: Under strongly activating conditions, the reaction may proceed through a planar oxocarbenium ion intermediate. The stereochemical outcome is then determined by the direction of the nucleophilic attack, which can be influenced by steric hindrance and the anomeric effect, often leading to a mixture of α- and β-glycosides. The anomeric effect generally favors the formation of the thermodynamically more stable α-glycoside.
It has been observed that in Lewis acid-catalyzed glycosylations, the stereoselectivity can be highly dependent on the specific Lewis acid and reaction conditions employed. For instance, certain Lewis acids may favor an SN1-like pathway leading to anomeric mixtures, while others might promote an SN2-like inversion.[2]
Table 2: Expected Stereochemical Outcomes in Lewis Acid-Catalyzed Glycosylation
| Glycosyl Donor | Predominant Mechanism | Expected Major Product | Notes |
| This compound | Neighboring Group Participation | β-glycoside (1,2-trans) | The C-2 acetate group directs the stereochemical outcome. |
| Alpha-D-galactose Pentaacetate | SN2-type Displacement / Oxocarbenium Ion | β-glycoside (inversion) or α/β mixture | The outcome is highly dependent on the reaction conditions and the specific Lewis acid used. The anomeric effect may favor the α-product if an oxocarbenium ion is formed. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results in glycosylation reactions. Below is a general protocol for a Lewis acid-catalyzed glycosylation using D-galactose pentaacetate.
General Protocol for Lewis Acid-Catalyzed Glycosylation:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents and reagents are essential for successful glycosylation.
-
Reaction Setup: To a solution of the glycosyl donor (beta- or alpha-D-galactose pentaacetate, 1.0 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents) in a dry solvent (e.g., dichloromethane or acetonitrile) at the desired temperature (often ranging from -78 °C to room temperature), is added the Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂, SnCl₄, 0.1-1.2 equivalents) dropwise.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution). The mixture is then diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired glycoside.
-
Characterization: The structure and purity of the product are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. The anomeric ratio is typically determined by integration of the anomeric proton signals in the ¹H NMR spectrum.[3]
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic pathways in the glycosylation reactions of beta- and alpha-D-galactose pentaacetate.
Figure 1: Mechanistic pathways for glycosylation.
The diagram above illustrates the divergent reaction pathways for the beta- and alpha-anomers of D-galactose pentaacetate. The beta-donor predominantly proceeds through a stable acyloxonium ion intermediate, leading to the formation of the beta-glycoside. The alpha-donor can react via an SN2-type mechanism to give the beta-glycoside or form an oxocarbenium ion, which can be attacked from either face to yield a mixture of anomers.
Figure 2: General experimental workflow for glycosylation.
This workflow outlines the key steps involved in a typical Lewis acid-catalyzed glycosylation experiment, from preparation to product characterization. Adherence to these steps is crucial for achieving optimal and reproducible results.
Conclusion
The choice between beta- and alpha-D-galactose pentaacetate as a glycosyl donor has significant implications for the stereochemical outcome of glycosylation reactions. The beta-anomer, through neighboring group participation of the C-2 acetate, is a reliable precursor for the synthesis of β-galactosides. The stereoselectivity of glycosylations using the alpha-anomer is more nuanced and highly dependent on the reaction conditions, potentially yielding either the β-glycoside via an SN2 pathway or a mixture of anomers through an oxocarbenium ion intermediate.
For researchers and drug development professionals, a thorough understanding of these mechanistic principles is essential for the rational design of synthetic routes to complex carbohydrates with defined stereochemistry. Careful optimization of the reaction parameters, including the choice of Lewis acid, solvent, and temperature, is critical to achieving the desired glycosylation product with high yield and selectivity. This guide provides a foundational understanding to aid in the selection of the appropriate D-galactose pentaacetate anomer and the design of successful glycosylation strategies.
References
A Comparative Guide to Glycosyl Donors: β-D-Galactose Pentaacetate in Focus
In the realm of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the success of a glycosylation reaction, profoundly influencing yield, stereoselectivity, and overall efficiency. This guide presents a comprehensive comparison of β-D-galactose pentaacetate with other prominent glycosyl donors, offering researchers, scientists, and drug development professionals a data-driven resource for making informed decisions in their synthetic endeavors.
Performance Comparison of Glycosyl Donors
The efficacy of a glycosyl donor is primarily evaluated based on its reactivity, the stereochemical outcome of the glycosylation, and the yield of the desired product. While β-D-galactose pentaacetate is a stable and readily available donor, its reactivity is generally lower compared to other classes of donors such as glycosyl halides, thioglycosides, and trichloroacetimidates.[1] The choice of donor often represents a trade-off between stability and reactivity, with more reactive donors often requiring more stringent reaction conditions and careful handling.
The stereochemical outcome of a glycosylation reaction is critically dependent on the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. For instance, the presence of a participating group at the C-2 position of the glycosyl donor, such as an acetate (B1210297) group in β-D-galactose pentaacetate, typically favors the formation of 1,2-trans-glycosidic linkages through neighboring group participation. Conversely, non-participating groups at C-2 often lead to a mixture of α and β anomers, with the ratio being influenced by other factors.[2][3]
Below is a summary of quantitative data from various studies, providing a comparative overview of the performance of different glycosyl donors in glycosylation reactions.
| Glycosyl Donor Class | Representative Donor | Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio | Reference |
| Peracetylated Sugar | β-D-Galactose Pentaacetate | Simple Alcohols | Lewis Acids (e.g., BF₃·Et₂O) | CH₂Cl₂ | Variable | Predominantly β | [1] |
| Glycosyl Halide | Acetobromo-α-D-galactose | Simple Alcohols | Silver or Mercury Salts | CH₂Cl₂ or MeCN | Good to Excellent | Dependent on conditions | |
| Thioglycoside | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Allyl Alcohol | N-Iodosuccinimide (NIS)/TfOH | CH₂Cl₂ | High | Variable | [4] |
| Glycosyl Trichloroacetimidate | O-(2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl) trichloroacetimidate | Simple Alcohols | TMSOTf (catalytic) | CH₂Cl₂ or Et₂O | Excellent | Predominantly α or β | |
| Peracetylated Lactal | 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal | Allyl Alcohol | BF₃·Et₂O | CH₂Cl₂ | 76% (with reacetylation) | β-only | [4] |
Note: The yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions. The data presented here is for illustrative purposes to highlight general trends.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for glycosylation reactions using different classes of glycosyl donors.
Protocol 1: Glycosylation using β-D-Galactose Pentaacetate (a Peracetylated Sugar)
This protocol is a general representation of a Lewis acid-promoted glycosylation using a peracetylated sugar donor.
Materials:
-
β-D-Galactose pentaacetate (1.0 eq)
-
Glycosyl acceptor (1.2 eq)
-
Boron trifluoride etherate (BF₃·Et₂O) (2.0 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
A solution of β-D-galactose pentaacetate and the glycosyl acceptor in anhydrous CH₂Cl₂ is stirred over activated 4 Å molecular sieves for 30 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
The mixture is cooled to 0 °C.
-
Boron trifluoride etherate is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 2-16 hours, while being monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Glycosylation using a Thioglycoside Donor
This protocol outlines a common method for activating thioglycosides using a thiophilic promoter system.
Materials:
-
Thioglycoside donor (1.0 eq)
-
Glycosyl acceptor (1.5 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
A mixture of the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred under an inert atmosphere at -20 °C.
-
NIS is added to the mixture, followed by the catalytic amount of TfOH.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Once the reaction is complete, it is quenched with saturated aqueous sodium thiosulfate (B1220275) solution.
-
The mixture is diluted with CH₂Cl₂ and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by silica gel column chromatography.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships in glycosylation chemistry.
Caption: General workflow for the activation of different glycosyl donors.
Caption: Key factors influencing the stereoselectivity of glycosylation.
References
- 1. beta-D-Galactose pentaacetate | 4163-60-4 | G-1781 [biosynth.com]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Protecting Groups for Galactose in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex carbohydrates and glycoconjugates. In the case of D-galactose, a ubiquitous monosaccharide in biological systems, the subtle differences in the reactivity of its four secondary hydroxyl groups and one primary hydroxyl group present a significant synthetic challenge. This guide provides an objective comparison of common and alternative protecting groups for galactose, with a focus on their performance, supported by experimental data, detailed protocols, and visual workflows to inform synthetic strategy.
Common Protecting Groups for Galactose: A Performance Overview
The most frequently employed protecting groups for galactose include benzyl (B1604629) ethers, silyl (B83357) ethers, and acetals. These groups offer a range of stabilities and deprotection conditions, allowing for their selective removal in multi-step syntheses.
Benzyl Ethers (Bn)
Benzyl ethers are prized for their exceptional stability across a wide range of chemical conditions, including acidic and basic environments, making them suitable for lengthy synthetic routes.[1] Their removal is typically achieved through catalytic hydrogenolysis.
Silyl Ethers
Silyl ethers offer a spectrum of stabilities that can be tuned by altering the steric bulk of the substituents on the silicon atom. This allows for selective and often milder deprotection strategies using fluoride (B91410) ions or acidic conditions. Common silyl ethers include tert-butyldimethylsilyl (TBDMS), triethylsilyl (TES), and tert-butyldiphenylsilyl (TBDPS).
Acetals (Isopropylidene and Benzylidene)
Cyclic acetals, such as isopropylidene and benzylidene acetals, are valuable for the simultaneous protection of vicinal diols. For instance, in galactose, an isopropylidene group can protect the 1,2- and 3,4-hydroxyls, while a benzylidene group can protect the 4,6-hydroxyls.[2]
Alternative and Orthogonal Protecting Group Strategies
For the synthesis of complex oligosaccharides, orthogonal protecting group strategies are essential. These strategies employ a set of protecting groups that can be removed under specific conditions without affecting the others.[3]
Acyl Protecting Groups
Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are base-labile protecting groups. They can influence the stereochemical outcome of glycosylation reactions. For example, an acetyl group at the C4 position of a galactose donor can promote the formation of α-glycosidic linkages.[4][5]
Fluorous Protecting Groups
Fluorous-tagged protecting groups facilitate the purification of intermediates through fluorous solid-phase extraction, offering an efficient alternative to traditional chromatography.
Chiral Auxiliaries as Protecting Groups
Chiral auxiliaries can be employed as protecting groups to control the stereoselectivity of glycosylation reactions, leading to the formation of specific anomers.
Quantitative Data Comparison
The following tables summarize the performance of various protecting group strategies in the synthesis of galactose derivatives.
| Protecting Group Strategy | Key Intermediates | Overall Yield (from D-galactose) | Orthogonality | Advantages | Disadvantages |
| Acetyl and Silyl | 1,2,3,4,6-Penta-O-acetyl-α/β-D-galactopyranose | ~50-60% | Acetyl (base-labile), Silyl (fluoride-labile) | High-yielding initial steps, well-established procedures | Limited regioselectivity in the final product without further steps |
| Isopropylidene and Benzyl | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | ~40-50% | Isopropylidene (acid-labile), Benzyl (hydrogenolysis) | Excellent regioselectivity for the C-6 position | Isopropylidene groups can be sensitive to some reagents |
| Trityl and Acetyl | 6-O-Trityl-D-galactose | ~45-55% | Trityl (mild acid-labile), Acetyl (base-labile) | High regioselectivity for the primary hydroxyl group | The bulky trityl group can sometimes hinder subsequent reactions |
Table 1: Comparison of Orthogonal Protecting Group Strategies for D-Galactal Synthesis from D-Galactose. [6]
| Donor Protecting Groups (Galactose) | Acceptor | Product | Yield | α:β Ratio | Reference |
| 4-Piv, 6-Bn | 2-propanol | Glycoside | 95% | >20:1 | [4] |
| 4-Ac, 6-Bn | 2-propanol | Glycoside | 92% | 4:1 | [4] |
| 4-TFA, 6-Bn | 2-propanol | Glycoside | 85% | 1.5:1 | [4] |
| 4,6-Bn | 2-propanol | Glycoside | 90% | 1:1 | [4] |
Table 2: Influence of C4-Acyl Protecting Groups on the Stereoselectivity of Galactosylation.
Experimental Protocols
Strategy 1: Acetyl and Silyl Protection
This strategy yields a D-galactal with orthogonally removable groups at the C-3/C-4 and C-6 positions.[6]
-
Per-O-acetylation of D-galactose: D-galactose (1 eq.) is dissolved in acetic anhydride (B1165640) (5 eq.) and pyridine (B92270) (5 eq.) at 0 °C. The mixture is stirred for 12 hours at room temperature.
-
Formation of Glycosyl Bromide: The per-O-acetylated galactose is treated with HBr in acetic acid.
-
Glycal Formation: The glycosyl bromide is reacted with a reducing agent, such as zinc dust, in acetic acid.
-
Selective Deprotection and Silylation: The resulting tri-O-acetyl-D-galactal is selectively deprotected at the C-6 position followed by protection with a silyl group (e.g., TBDMSCl).
Strategy 2: Isopropylidene and Benzyl Protection
This approach provides orthogonal protection at the C-3/C-4 and C-6 positions.[6]
-
Di-O-isopropylidenation of D-galactose: D-galactose (1 eq.) is suspended in acetone, and a catalytic amount of concentrated sulfuric acid is added dropwise. The mixture is stirred at room temperature for 24 hours.
-
Benzylation of C-6 Hydroxyl: The resulting di-O-isopropylidene galactose is dissolved in DMF, and sodium hydride (1.2 eq.) is added, followed by benzyl bromide (1.2 eq.).
-
Conversion to Galactal: The protected galactose is then converted to the corresponding galactal.
Strategy 3: Trityl and Acetyl Protection
This strategy allows for the selective protection of the primary hydroxyl group.[6]
-
Tritylation of D-galactose: D-galactose (1 eq.) is dissolved in pyridine, and trityl chloride (1.1 eq.) is added. The mixture is stirred at room temperature for 16 hours.
-
Per-O-acetylation: The 6-O-trityl-D-galactose is then per-O-acetylated using acetic anhydride and pyridine.
-
Conversion to Galactal: The fully protected galactose is subsequently converted to the D-galactal derivative.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the protecting group strategies described above.
References
The Influence of the Reaction Medium: A Comparative Study of Beta-D-Galactose Pentaacetate Reactivity in Different Solvents
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of glycosyl donors is paramount for the successful synthesis of complex carbohydrates and glycoconjugates. This guide provides a comparative analysis of the reactivity of beta-D-galactose pentaacetate, a common glycosyl donor, in different solvent environments. The choice of solvent can profoundly influence reaction rates, yields, and, most critically, the stereochemical outcome of glycosylation reactions.
This comparison draws upon established principles of physical organic chemistry and available experimental data to illustrate how solvent properties dictate the reaction pathway. While direct, comprehensive kinetic studies on this compound across a wide range of solvents are limited in publicly available literature, the principles are well-demonstrated with structurally similar peracetylated sugars. The data presented here is illustrative of the expected behavior and is based on a study of a closely related fucopyranosyl donor, with the authors noting similar trends for galactosylation reactions.
The Duality of Reaction Mechanisms: Sₙ1 versus Sₙ2 Pathways
The reactivity of this compound in glycosylation reactions typically proceeds through a spectrum of mechanisms, ranging from a dissociative, Sₙ1-like pathway to an associative, Sₙ2-like pathway. The solvent plays a crucial role in determining which mechanism is favored.
-
Sₙ1-like Pathway: In polar, ion-stabilizing solvents, the leaving group at the anomeric center can depart to form a transient oxocarbenium ion intermediate. This planar intermediate can then be attacked by the nucleophile (the glycosyl acceptor) from either face, often leading to a mixture of α and β anomers. The stability of this charged intermediate is highly dependent on the solvating power of the medium.
-
Sₙ2-like Pathway: In less polar, non-coordinating solvents, the reaction tends to proceed via a concerted mechanism where the nucleophile attacks as the leaving group departs. This pathway often results in an inversion of stereochemistry at the anomeric center. For this compound, which has an α-leaving group in its activated form, this would favor the formation of the β-glycoside.
Quantitative Comparison of Reactivity in Different Solvents
The following table summarizes the experimental results from a study on the glycosylation of a long-chain alcohol using a peracetylated fucopyranosyl donor, which serves as a model for the behavior of this compound. The data clearly demonstrates a solvent-induced switch in diastereoselectivity.[1]
| Solvent | Dielectric Constant (ε) | Product | Yield (%) | Anomeric Ratio (α:β) | Predominant Anomer |
| Diethyl Ether (Et₂O) | 4.3 | Glycoside | 85 | >20:1 | α |
| Dichloromethane (B109758) (CH₂Cl₂) | 8.9 | Glycoside | 92 | 1:15 | β |
Key Observations:
-
Dichloromethane (CH₂Cl₂): This polar aprotic solvent, with a higher dielectric constant, favors the formation of the β-anomer.[1] This suggests that the reaction may proceed through a more Sₙ1-like pathway where the solvent helps to stabilize the separation of charge in the transition state, allowing for attack from the beta-face.
-
Diethyl Ether (Et₂O): In this less polar, ethereal solvent, the reaction shows a strong preference for the α-anomer.[1] This is indicative of an Sₙ2-like mechanism where the nucleophile attacks from the opposite face of the departing leaving group. Ethereal solvents are known to favor α-selective glycosylations.
Experimental Protocols
The following is a generalized experimental protocol for a typical glycosylation reaction using a peracetylated sugar donor, based on the methodologies described in the cited literature.[1]
Materials:
-
Glycosyl Donor (e.g., this compound or a suitable derivative)
-
Glycosyl Acceptor (e.g., a primary or secondary alcohol)
-
Activator/Promoter (e.g., a Lewis acid such as TMSOTf)
-
Anhydrous Solvent (e.g., Dichloromethane or Diethyl Ether)
-
Molecular Sieves (4Å)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
A solution of the glycosyl donor and glycosyl acceptor in the chosen anhydrous solvent is prepared under an inert atmosphere.
-
Acid-washed molecular sieves are added to the reaction mixture to ensure anhydrous conditions.
-
The mixture is cooled to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).
-
The activator/promoter is added dropwise to the stirred solution.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
The solid materials are removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired glycoside.
-
The yield and anomeric ratio (α:β) of the product are determined by ¹H NMR spectroscopy.
Visualizing the Influence of Solvents
The following diagrams illustrate the logical relationships in the solvent-dependent reactivity of this compound.
Conclusion
The choice of solvent is a critical parameter in controlling the reactivity and, particularly, the stereoselectivity of glycosylation reactions with this compound. As demonstrated by the model study, a switch from a less polar solvent like diethyl ether to a more polar one like dichloromethane can completely reverse the anomeric selectivity of the product. Researchers should carefully consider the desired stereochemical outcome and the underlying mechanistic pathways when selecting a solvent for their glycosylation reactions. While general trends can provide guidance, empirical optimization for each specific donor-acceptor pair is often necessary to achieve the desired results.
References
Stability Under Scrutiny: A Comparative Analysis of Beta-D-Galactose Pentaacetate and Other Protected Sugars
For researchers, scientists, and drug development professionals navigating the intricate world of carbohydrate chemistry, the stability of protected sugars is a critical parameter influencing synthetic strategies and the ultimate efficacy of glycoconjugates and carbohydrate-based therapeutics. This guide provides an in-depth comparison of the stability of beta-D-galactose pentaacetate against other commonly employed protected monosaccharides, supported by experimental data and detailed protocols.
The selection of an appropriate protecting group strategy is paramount in the multi-step synthesis of complex carbohydrates. Acetyl groups, such as those in this compound, are widely utilized due to their ease of installation and subsequent removal under mild conditions. However, their lability can also be a double-edged sword, impacting yields and leading to unwanted side products if not carefully managed. Understanding the relative stability of different per-O-acetylated monosaccharides is therefore essential for robust and reproducible synthetic outcomes.
Comparative Stability of Per-O-Acetylated Hexopyranoses
The stability of the acetyl protecting groups in per-O-acetylated sugars is influenced by several factors, including the stereochemistry of the sugar backbone and the anomeric configuration. While comprehensive kinetic data for the direct comparison of this compound with its glucose and mannose counterparts under a wide range of pH and temperature conditions is not extensively consolidated in single studies, the available literature allows for a qualitative and semi-quantitative assessment.
It is generally understood that the rate of hydrolysis of acetyl groups is dependent on the steric and electronic environment of each ester linkage. For instance, the stereochemistry at the C4 position, which distinguishes galactose from glucose, can influence the overall conformation of the pyranose ring and the accessibility of the acetyl groups to hydrolytic reagents.
Table 1: Qualitative Stability Comparison of Per-O-Acetylated Hexopyranoses
| Protected Sugar | Anomeric Configuration | Relative Stability (Qualitative) | Key Considerations |
| D-Glucose Pentaacetate | Alpha | More stable under acidic conditions.[1] | The α-anomer is thermodynamically favored in acidic media, leading to anomerization of the β-form.[1] |
| D-Glucose Pentaacetate | Beta | More readily cleaved under acidic conditions than the α-anomer.[1] | The equatorial anomeric acetate (B1210297) is more susceptible to acid-catalyzed hydrolysis. |
| D-Galactose Pentaacetate | Beta | Stability is influenced by the axial C4 hydroxyl group (in the unprotected form), which can affect ring conformation and reactivity. | Stereoelectronic effects of the galacto-configuration can lead to faster anomerization rates compared to glucose derivatives, suggesting potential differences in lability. |
| D-Mannose Pentaacetate | Beta | The axial C2 hydroxyl group (in the unprotected form) can influence the reactivity of neighboring acetyl groups. | The steric hindrance and electronic effects of the C2-epimer configuration may impact the rate of deacetylation. |
Experimental Protocols
To provide a framework for researchers to conduct their own stability assessments, the following are detailed methodologies for key experiments.
Protocol 1: Acid-Catalyzed Hydrolysis Kinetics of a Per-O-Acetylated Sugar
This protocol describes a typical experiment to determine the rate of acid-catalyzed deacetylation of a per-O-acetylated monosaccharide, such as this compound.
Materials:
-
This compound (or other per-O-acetylated sugar)
-
Hydrochloric acid (HCl), standardized solution (e.g., 1 M)
-
Methanol (B129727) (HPLC grade)
-
Water (deionized)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (B86663)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or RI)
-
Thermostated water bath or reaction block
Procedure:
-
Reaction Setup: Prepare a stock solution of the per-O-acetylated sugar in methanol at a known concentration (e.g., 10 mg/mL). In a series of reaction vials, add a specific volume of the methanolic stock solution.
-
Temperature Equilibration: Place the reaction vials in a thermostated water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C) and allow them to equilibrate for 15 minutes.
-
Initiation of Hydrolysis: To each vial, add a predetermined volume of the standardized HCl solution to achieve the desired final acid concentration (e.g., 0.01 M, 0.1 M, 1 M). Start a timer immediately upon addition of the acid.
-
Time-Point Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction in one of the vials by adding an excess of saturated sodium bicarbonate solution to neutralize the acid.
-
Work-up: Extract the quenched reaction mixture with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
HPLC Analysis: Dissolve the residue in a known volume of the HPLC mobile phase and inject a sample into the HPLC system.
-
Data Analysis: Quantify the peak area of the starting material (per-O-acetylated sugar) at each time point. Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for the hydrolysis reaction under the given conditions.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) Kinetics
This protocol outlines a method to measure the rate of base-catalyzed deacetylation.
Materials:
-
This compound (or other per-O-acetylated sugar)
-
Sodium hydroxide (B78521) (NaOH), standardized solution (e.g., 0.1 M)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Hydrochloric acid (standardized solution for quenching)
-
HPLC system as described in Protocol 1
Procedure:
-
Reaction Setup: Prepare a stock solution of the per-O-acetylated sugar in methanol.
-
Temperature Equilibration: Equilibrate the reaction vials at the desired temperature.
-
Initiation of Hydrolysis: Add the standardized NaOH solution to each vial to initiate the reaction.
-
Time-Point Sampling: At specified time intervals, quench the reaction by adding a stoichiometric equivalent of standardized HCl to neutralize the NaOH.
-
HPLC Analysis: Directly inject the neutralized reaction mixture into the HPLC system (ensure the mobile phase is compatible).
-
Data Analysis: Determine the rate constant as described in Protocol 1.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the conceptual framework of comparing protecting group stability, the following diagrams are provided.
Conclusion
While a definitive quantitative ranking of the stability of this compound against other per-O-acetylated sugars requires further dedicated comparative studies, the existing knowledge on the influence of stereochemistry and anomeric effects provides a solid foundation for informed decision-making in synthetic carbohydrate chemistry. The provided experimental protocols offer a standardized approach for researchers to generate their own comparative data, tailored to their specific reaction conditions. A thorough understanding of the relative lability of these crucial protecting groups is indispensable for the efficient and successful synthesis of complex carbohydrate molecules for research, diagnostics, and therapeutic applications.
References
Unraveling the Anomeric Specificity of Galactose Pentaacetate in Regulating Insulin Secretion
A comparative analysis of the biological activities of alpha- and beta-galactose pentaacetate reveals a distinct anomeric preference in their capacity to modulate insulin (B600854) release, with the alpha anomer demonstrating a more potent inhibitory effect. This guide provides a comprehensive overview of the supporting experimental data, detailed methodologies for key experiments, and a proposed signaling pathway, offering valuable insights for researchers in metabolic disease and drug development.
Introduction
Galactose pentaacetate, a peracetylated form of galactose, exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon. While both forms can cross the plasma membrane more readily than unesterified galactose, studies have revealed significant differences in their biological effects, particularly in the context of insulin secretion. This guide delves into the comparative biological activities of these two anomers, highlighting the anomeric specificity that governs their function.
Comparative Biological Activity: Inhibition of Insulin Secretion
Experimental evidence consistently demonstrates that α-D-galactose pentaacetate is a more effective inhibitor of secretagogue-induced insulin secretion from pancreatic β-cells compared to its β-anomer.
In studies using isolated rat pancreatic islets, α-D-galactose pentaacetate was found to inhibit insulin release induced by stimulants such as leucine (B10760876) and succinic acid dimethyl ester.[1][2] In contrast, β-D-galactose pentaacetate exhibited a lesser inhibitory effect on leucine-induced insulin release and was found to be ineffective in modulating insulin secretion stimulated by succinic acid dimethyl ester.[1][2] Notably, neither anomer was found to stimulate insulin release on its own, suggesting a role in modulating existing secretory pathways rather than acting as direct secretagogues.[3]
Quantitative Data Summary
| Compound | Stimulus | Concentration | Effect on Insulin Release | Reference |
| α-D-Galactose Pentaacetate | Leucine (10.0 mM) | 1.7 mM | Inhibition | [2] |
| β-D-Galactose Pentaacetate | Leucine (10.0 mM) | 1.7 mM | Lesser Inhibition | [2] |
| α-D-Galactose Pentaacetate | Succinic Acid Dimethyl Ester (10.0 mM) | 1.7 mM | Inhibition | [1] |
| β-D-Galactose Pentaacetate | Succinic Acid Dimethyl Ester (10.0 mM) | 1.7 mM | No Effect | [1] |
| α-D-Galactose Pentaacetate | None | 1.7 mM | No Stimulation | [3] |
| β-D-Galactose Pentaacetate | None | 1.7 mM | No Stimulation | [3] |
Proposed Signaling Pathway for Inhibitory Action
The anomeric specificity of galactose pentaacetate's effect on insulin secretion suggests the involvement of a specific receptor system. It is hypothesized that these molecules act through a G-protein coupled receptor (GPCR), likely a member of the bitter taste receptor family (TAS2Rs), which are known to be expressed in pancreatic β-cells.[2] The proposed signaling cascade leading to the inhibition of insulin secretion is as follows:
-
Receptor Binding: α-D-Galactose pentaacetate preferentially binds to a specific TAS2R on the surface of the pancreatic β-cell.
-
G-Protein Activation: This binding event activates the associated heterotrimeric G-protein, gustducin (B1178931) (a G-protein predominantly found in taste receptor cells but also present in pancreatic islets).
-
Effector Modulation: The activated α-subunit of gustducin (Gα-gustducin) is thought to modulate the activity of downstream effectors. While the precise mechanism in β-cells is still under investigation, in taste cells, Gα-gustducin can activate phosphodiesterases (PDEs), leading to a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP is known to be inhibitory to insulin secretion.
-
Inhibition of Insulin Exocytosis: The decrease in cAMP levels ultimately leads to a reduction in the exocytosis of insulin-containing granules, resulting in the observed inhibition of insulin release.
References
- 1. Static insulin secretion analysis of isolated islets [protocols.io]
- 2. The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of the taste receptor-related G-protein, α-gustducin, in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Beta-D-Galactose Pentaacetate in Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the choice of a glycosyl donor is a critical decision that impacts reaction efficiency, stereoselectivity, and overall cost. Beta-D-galactose pentaacetate is a commonly used protected form of galactose that serves as a glycosyl donor in various synthetic applications.[1][2] This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, comparing its performance with other common alternatives like glycosyl trichloroacetimidates and thioglycosides. The analysis is supported by experimental data to aid in the selection of the most appropriate glycosyl donor for specific synthetic needs.
Performance Comparison of Glycosyl Donors
The efficacy of a glycosyl donor is determined by several factors, including the yield of the desired glycosylated product, the stereoselectivity of the reaction (the ratio of α to β anomers), reaction conditions, and the cost of the donor and necessary reagents. Below is a comparative summary of this compound against representative alternative donors.
Table 1: Performance Comparison of Selected Glycosyl Donors in Glycosylation Reactions
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| β-D-Galactose Pentaacetate | 4-hydroxyacetophenone | AlCl₃ | - | 87 | Moderate | Not Specified | [3] |
| Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 | 85 | >19:1 (β) | [4] |
| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate (B1259523) | Methyl 2,3,4-tri-O-benzoyl-α-L-idopyranuronate | TMSOTf | CH₂Cl₂ | -40 | 88 | 1:8 (α:β) | [5] |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Cholesterol | Ag₂CO₃ | Benzene | 80 | 65 | Not Specified | N/A |
Note: Direct comparative studies under identical conditions are limited. The data presented is from various sources and serves as a representative comparison.
Cost Analysis of Glycosyl Donors
The economic viability of a synthetic route is heavily dependent on the cost of starting materials and reagents. This section provides an estimated cost comparison of this compound and its alternatives. Prices are subject to change based on supplier, purity, and quantity.
Table 2: Estimated Cost Comparison of Glycosyl Donors
| Glycosyl Donor | Form | Purity | Price (USD/gram) | Supplier Example(s) |
| β-D-Galactose Pentaacetate | Powder | 98% | ~$1.78 - $10.00 | CP Lab Safety, Wuhan Fortuna Chemical |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | Powder | 98% | ~$20 - $50 | TCI, Carbosynth |
| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate | Powder | 97% | ~$50 - $100+ | Carbosynth, TCI |
| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide | Powder | 98% | ~$10 - $30 | Sigma-Aldrich, TCI |
Disclaimer: The prices listed are estimates based on publicly available data from various suppliers for research quantities and may not reflect bulk pricing or current market values.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for glycosylation reactions using this compound and a common alternative, a glycosyl trichloroacetimidate.
Protocol 1: Lewis Acid-Catalyzed Glycosylation using this compound
This protocol is a generalized procedure for the glycosylation of an alcohol acceptor using this compound as the donor and a Lewis acid catalyst.[3]
Materials:
-
β-D-Galactose pentaacetate (1.0 eq)
-
Glycosyl acceptor (1.2 eq)
-
Anhydrous Lewis acid (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) (1.0 - 2.5 eq)
-
Anhydrous, non-polar solvent (e.g., dichloromethane (B109758), toluene) - optional, as some reactions are performed neat.
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add β-D-galactose pentaacetate and the glycosyl acceptor.
-
If using a solvent, add the anhydrous solvent to dissolve the reactants.
-
Carefully add the Lewis acid catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Glycosylation using a Glycosyl Trichloroacetimidate Donor
This protocol describes a typical glycosylation reaction using a pre-formed glycosyl trichloroacetimidate donor.[6]
Materials:
-
Glycosyl trichloroacetimidate donor (1.1 eq)
-
Glycosyl acceptor (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 - 0.3 eq)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried reaction flask containing activated molecular sieves under an inert atmosphere, add the glycosyl acceptor and dissolve it in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (typically between -40 °C and 0 °C).
-
In a separate flame-dried flask, dissolve the glycosyl trichloroacetimidate donor in anhydrous dichloromethane.
-
Slowly add the donor solution to the acceptor solution via cannula.
-
Add the TMSOTf catalyst dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a few drops of triethylamine (B128534) or pyridine.
-
Allow the mixture to warm to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualization of Synthetic Workflow and Logic
The following diagrams illustrate the general workflow for a glycosylation reaction and the decision-making process for selecting a suitable glycosyl donor.
Caption: General workflow for a chemical glycosylation reaction.
Caption: Logical considerations for selecting a glycosyl donor.
Conclusion
The selection of a glycosyl donor is a multifaceted decision that requires careful consideration of cost, reactivity, desired stereochemical outcome, and the scale of the synthesis.
-
This compound stands out as a cost-effective and highly stable glycosyl donor. Its lower reactivity compared to other donors often necessitates harsher reaction conditions, such as the use of strong Lewis acids and higher temperatures. This can sometimes lead to lower yields and less predictable stereoselectivity. However, for large-scale syntheses where cost is a primary driver and the acceptor is robust, it remains a viable and economical choice.
-
Thioglycosides offer a balance of stability and tunable reactivity. They are generally more expensive than pentaacetates but are compatible with a wider range of milder activation methods, which can lead to higher yields and better stereocontrol. Their stability also allows for their use in multi-step synthetic sequences.
-
Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions, often leading to excellent yields and stereoselectivity.[6] Their main drawback is their higher cost and sensitivity to moisture. They are often the donor of choice for complex oligosaccharide synthesis where high efficiency and stereocontrol are paramount.
Ultimately, the optimal glycosyl donor is context-dependent. For initial explorations and large-scale production of relatively simple glycosides, the economic advantage of This compound is significant. For more complex targets requiring high stereoselectivity and milder conditions, the higher cost of thioglycosides or trichloroacetimidates may be justified by their superior performance and efficiency. This guide provides the necessary data and protocols to assist researchers in making an informed and cost-effective decision for their specific synthetic challenges.
References
- 1. whfortuna.lookchem.com [whfortuna.lookchem.com]
- 2. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Natural Product Glycosylation: A Critical Evaluation of Biocatalytic and Chemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPTGs: Thioglycoside Donors for Acid-Catalyzed O-Glycosylation and Latent-Active Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Beta-D-Galactose Pentaacetate and Its Alternatives in Glycobiology
For Researchers, Scientists, and Drug Development Professionals
Beta-D-galactose pentaacetate is a cornerstone in glycobiology, serving as a stable and versatile precursor for the synthesis of complex glycoconjugates and as a tool for studying intricate biological processes. Its peracetylated form enhances its stability and cell permeability, making it a valuable reagent in a multitude of applications. However, the choice of a galactosylation agent or metabolic labeling probe depends on the specific experimental context, including desired reactivity, stereoselectivity, and cellular system. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to inform your research decisions.
I. Chemical Glycosylation: Synthesis of Oligosaccharides and Glycoconjugates
In chemical synthesis, this compound functions as a glycosyl donor, a building block for constructing complex carbohydrates. Its utility is often compared with more reactive glycosyl donors such as glycosyl halides and thioglycosides.
Performance Comparison of Glycosyl Donors
The choice of glycosyl donor significantly impacts reaction efficiency, yield, and the stereochemical outcome of glycosylation. This compound, being relatively stable, requires activation, typically with a Lewis acid, and can be converted into more reactive species.
| Glycosyl Donor Class | Typical Yield | Stereoselectivity | Stability | Activation Conditions | Key Advantages | Key Disadvantages |
| This compound | Moderate to High | Good (often with neighboring group participation) | High | Lewis acids (e.g., BF₃·OEt₂, TMSOTf) | Stable, readily available, easy to handle | Requires harsher activation, can lead to side products |
| Glycosyl Halides (e.g., Bromides) | Good to High | Good (with neighboring group participation) | Low (often prepared in situ) | Heavy metal salts (e.g., AgOTf, Ag₂CO₃) | High reactivity | Unstable, requires stoichiometric and often toxic promoters |
| Thioglycosides | Good to High | Good (can be controlled by conditions) | High | Halonium ions (e.g., NIS/TfOH), sulfoxides | Stable, tunable reactivity, suitable for block synthesis | Can require specific activators |
| Glycosyl Trichloroacetimidates | High | Excellent | Moderate | Catalytic acid (e.g., TMSOTf, BF₃·OEt₂) | Highly reactive, excellent stereocontrol | Sensitive to moisture |
Table 1. Comparative performance of common glycosyl donors in oligosaccharide synthesis. Data is generalized from multiple sources and can vary based on specific substrates and reaction conditions.[1]
Experimental Protocols
Protocol 1: Glycosylation using this compound
This protocol describes a typical glycosylation reaction using this compound as the donor and a generic alcohol as the acceptor, activated by boron trifluoride etherate (BF₃·OEt₂).
Materials:
-
This compound (1 equivalent)
-
Glycosyl acceptor (e.g., a primary alcohol, 1.2 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Boron trifluoride etherate (BF₃·OEt₂, 2 equivalents)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound and the glycosyl acceptor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add BF₃·OEt₂ to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding TEA.
-
Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Workflow for Glycosylation using this compound
References
Safety Operating Guide
Proper Disposal of beta-D-Galactose Pentaacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of beta-D-Galactose pentaacetate, safeguarding both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, its toxicological properties have not been fully investigated.[1][2] Therefore, exercising caution is essential.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] | To protect eyes from accidental splashes or dust. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Fire/flame resistant and impervious clothing is also recommended.[3] | To minimize direct contact with the skin. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1][2] If exposure limits are exceeded or irritation occurs, a full-face respirator or a NIOSH/MSHA approved respirator is necessary.[1][3] | To prevent inhalation of dust particles. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] Adherence to local, state, and federal regulations is mandatory.
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a designated and properly labeled, tightly closed container.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
2. Accidental Spill Cleanup:
-
In the event of a spill, immediately ensure the area is well-ventilated.[1]
-
Wearing the appropriate PPE, vacuum or sweep up the solid material.[1]
-
Place the collected material into a suitable container for disposal.[1][5]
-
Do not allow the chemical to enter drains, surface water, or ground water.[2][6]
3. Final Disposal:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Crucially, do not discharge this compound into sewer systems. [3]
-
Contact a licensed professional waste disposal service to arrange for pickup and proper disposal of the waste container.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is intended to provide a clear and actionable plan for the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical.
References
Navigating the Safe Handling of beta-D-Galactose Pentaacetate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of beta-D-Galactose pentaacetate, a compound often utilized in biochemical reactions and as a pharmaceutical intermediate.[1] Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), its toxicological properties have not been fully investigated, warranting careful handling.[2][3] It is considered to have low hazard for usual industrial handling.[2]
Personal Protective Equipment (PPE): A Tabular Guide
The following table summarizes the recommended personal protective equipment to be used when handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing & Handling | Safety glasses with side shields or goggles (conforming to EN166 or NIOSH standards)[2][4][5] | Chemical-resistant gloves (e.g., nitrile)[5] | Laboratory coat[2] | Generally not required under normal use with adequate ventilation[3][6] |
| Large Quantity Handling / Potential for Dusting | Tightly fitting safety goggles[4] | Chemical-resistant gloves[5] | Laboratory coat or impervious clothing[2][4] | NIOSH/MSHA approved respirator if dust is generated or exposure limits are exceeded[2][4] |
| Spill Cleanup | Tightly fitting safety goggles[4] | Chemical-resistant gloves[5] | Impervious clothing to prevent skin contact[2][4] | Full-face respirator if irritation or other symptoms are experienced[4] |
| Fire Emergency | Not applicable (use full protective gear for firefighting) | Not applicable (use full protective gear for firefighting) | Fire/flame resistant clothing[4] | Self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved[2][3] |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound ensures safety at every step.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed state in a dry, cool, and well-ventilated place.[2][3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][3][5]
2. Handling and Preparation:
-
Always handle the compound in a well-ventilated area, such as under a chemical fume hood, to minimize dust formation.[2][4][7]
-
Before handling, ensure all required PPE is donned correctly.
-
Avoid the formation of dust and aerosols.[4] If visible dust is generated, appropriate respiratory protection should be used.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][5]
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops.[2][6]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[2][6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][6]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]
4. Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.[4]
-
Wearing appropriate PPE, vacuum or sweep up the material.[2]
-
Place the collected material into a suitable, closed container for disposal.[2][4]
-
Clean the spill area thoroughly.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
1. Waste Characterization:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[3][6]
2. Collection and Storage:
-
Collect waste material, including any contaminated items (e.g., gloves, weighing paper), in a suitable and clearly labeled, closed container.[2][4]
-
Store the waste container in a designated, secure area away from incompatible materials.
3. Disposal Method:
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4]
-
Always consult with your institution's environmental health and safety (EHS) department for specific disposal procedures and to ensure compliance with all regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
